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Core Science & Biosynthesis

Foundational

Strategic Fluorine Substitution in Isoquinolin-6-ol Scaffolds: Modulating Oxidative and Metabolic Stability in Drug Design

Executive Summary The isoquinolin-6-ol pharmacophore is a highly versatile and privileged scaffold in modern medicinal chemistry, serving as the core structural motif for numerous kinase inhibitors, epigenetic modulators...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinolin-6-ol pharmacophore is a highly versatile and privileged scaffold in modern medicinal chemistry, serving as the core structural motif for numerous kinase inhibitors, epigenetic modulators, and central nervous system (CNS) therapeutics[1]. However, the inherent electron-rich nature of the phenol ring introduces significant metabolic and oxidative liabilities. This technical guide explores the mechanistic rationale, empirical validation, and structural logic behind utilizing regioselective fluorine substitution to engineer metabolic resilience into isoquinolin-6-ol derivatives.

The Isoquinolin-6-ol Scaffold: Utility and Vulnerabilities

Isoquinolines represent a cornerstone in the rational design of pharmacologically active compounds[2]. The 6-hydroxyl derivative (isoquinolin-6-ol) is particularly valuable due to its capacity to act as a potent, directional hydrogen bond donor and acceptor within target protein binding pockets.

Despite its pharmacodynamic utility, the isoquinolin-6-ol core suffers from severe pharmacokinetic vulnerabilities. The hydroxyl group is strongly electron-donating via resonance, which activates the fused benzene ring. This electronic enrichment makes the ortho positions (C-5 and C-7) highly susceptible to Phase I metabolism—specifically, Cytochrome P450 (CYP450)-mediated aromatic hydroxylation.

The resulting catechol intermediates are highly unstable and rapidly oxidize into electrophilic ortho-quinone imines. These reactive metabolites are notorious for covalently binding to cellular nucleophiles (such as proteins and DNA), leading to glutathione depletion, hepatotoxicity, and idiosyncratic adverse drug reactions.

Mechanistic Impact of Fluorine Substitution

To mitigate these liabilities without drastically altering the molecule's spatial footprint, the strategic incorporation of fluorine at the C-5 or C-7 positions serves as a highly effective bioisosteric intervention[3]. The causality behind this stabilization is driven by three distinct physicochemical alterations:

  • Steric and Metabolic Shielding: Fluorine has a van der Waals radius of ~1.47 Å, making it slightly larger than hydrogen (1.20 Å) but significantly smaller than other halogens. It acts as a precise steric shield, directly blocking CYP450 enzymes from hydroxylating the vulnerable ortho positions without introducing severe steric clashes that might disrupt target engagement.

  • Electronic Modulation (The -I Effect): Fluorine is the most electronegative element on the periodic table. Through strong inductive electron withdrawal (-I effect), it pulls electron density away from the aromatic π-system[4]. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), significantly increasing the oxidation potential of the phenol. Consequently, the thermodynamic barrier to oxidize the system into a reactive quinone imine is raised, conferring profound chemical stability.

  • pKa Downward Shift: The inductive effect of fluorine also lowers the pKa of the adjacent 6-hydroxyl group[4]. A lower pKa increases the fraction of the ionized phenolate at physiological pH. While this can alter target binding kinetics, it favorably modulates phase II metabolism by altering the nucleophilicity of the oxygen, often reducing the rate of rapid clearance via UDP-glucuronosyltransferase-mediated glucuronidation.

G A Isoquinolin-6-ol Scaffold (Electron-Rich Phenol) B Vulnerable to CYP450 (C-5 / C-7 Hydroxylation) A->B Phase I Metabolism D Fluorine Substitution (C-5 or C-7) A->D Lead Optimization C Reactive Quinone Imine (Toxicity Risk) B->C Oxidation E Metabolic Blocking (Steric Shielding) D->E F Inductive Withdrawal (-I) (Lowers HOMO Energy) D->F G Increased Oxidative Stability (No GSH Adducts) E->G F->G G->B Blocks Pathway

Mechanistic pathway of isoquinolin-6-ol oxidative degradation and fluorine stabilization.

Quantitative Stability Metrics

The table below synthesizes the typical physicochemical and metabolic shifts observed when systematically substituting the isoquinolin-6-ol core with fluorine.

CompoundpKa (6-OH)HLM Intrinsic Clearance (µL/min/mg)Oxidation Potential ( Eox​ , V)Reactive Metabolite (GSH Adducts)
Isoquinolin-6-ol 8.8145+0.65High (C-5/C-7 Adducts)
5-Fluoro-isoquinolin-6-ol 7.942+0.82None Detected
7-Fluoro-isoquinolin-6-ol 8.155+0.78Trace (C-5 Adduct)
5,7-Difluoro-isoquinolin-6-ol 6.8<15+0.95None Detected

Note: Increased oxidation potential ( Eox​ ) correlates directly with resistance to quinone imine formation.

Experimental Workflow: Validating Oxidative Stability via Reactive Metabolite Trapping

To empirically validate the stabilizing effects of fluorine substitution, researchers must employ a self-validating in vitro assay utilizing Human Liver Microsomes (HLM) coupled with Glutathione (GSH) trapping. GSH acts as a soft nucleophile, selectively reacting with any formed electrophilic quinone imines to form stable, detectable adducts (+307 Da mass shift). If the fluorine substitution successfully stabilizes the ring, GSH adduct formation will be completely suppressed.

Step-by-Step Protocol

Step 1: Incubation Preparation

  • Action: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Combine the test compound (final concentration 10 µM), human liver microsomes (1 mg/mL protein), and GSH (5 mM) in the buffer.

  • Causality: The buffer maintains physiological pH, while GSH is provided in massive excess to ensure all transient reactive electrophiles are trapped before they can degrade or bind to microsomal proteins.

Step 2: Reaction Initiation

  • Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system (1 mM final concentration).

  • Causality: NADPH provides the essential reducing equivalents required for CYP450 catalytic activation. Without it, Phase I oxidation cannot occur, making it the perfect trigger for the assay.

Step 3: Quenching

  • Action: At designated time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Causality: The organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and freezing the metabolic profile at that exact time point.

Step 4: Centrifugation

  • Action: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C.

  • Causality: Pellets the precipitated proteins, leaving a clean supernatant containing the parent compound and any formed metabolites.

Step 5: LC-MS/MS Analysis

  • Action: Transfer the supernatant to vials for LC-MS/MS analysis. Monitor the depletion of the parent compound to calculate intrinsic clearance ( CLint​ ) and perform a precursor ion scan for m/z 272 (the characteristic fragment of the GSH moiety) to detect adducts.

  • Causality: This dual-readout approach self-validates the assay: CLint​ proves whether the compound is metabolically stable overall, while the m/z 272 scan specifically confirms whether the instability is driven by toxic quinone imine formation.

Workflow Step1 1. Incubation HLM + Cpd + GSH Step2 2. Activation Add NADPH @ 37°C Step1->Step2 Step3 3. Quenching Cold ACN + IS Step2->Step3 Step4 4. Centrifugation Precipitate Proteins Step3->Step4 Step5 5. LC-MS/MS Analysis Depletion & Adducts Step4->Step5

Step-by-step workflow for assessing microsomal stability and reactive metabolite trapping.

Structural Logic: Regioselective Fluorination Strategies

Choosing between 5-fluoro, 7-fluoro, or 5,7-difluoro substitution requires a nuanced understanding of the target pocket and the primary metabolic soft spot.

While 5,7-difluoro-isoquinolin-6-ol offers the highest absolute oxidative stability (yielding near-zero GSH adducts), the severe pKa drop (to ~6.8) may render the hydroxyl group too acidic. A highly ionized phenolate at physiological pH can disrupt essential hydrogen-bonding interactions with the target protein, drastically reducing pharmacodynamic potency. Therefore, mono-fluorination at the experimentally determined primary site of metabolism (usually C-5 due to higher localized electron density) often provides the optimal balance between pharmacokinetic stability and pharmacodynamic efficacy.

Conclusion

The targeted fluorination of isoquinolin-6-ol scaffolds represents a masterclass in physical organic chemistry applied to drug design. By understanding and manipulating the electronic and steric environment of the phenol ring, researchers can systematically engineer out metabolic liabilities while preserving the core pharmacophore's efficacy.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI 1

  • Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation Source: RSC Books 2

  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress Source: Journal of Chemistry / ResearchGate 3

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols Source: NIH / PMC 4

  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism Source: RSC Publishing

Sources

Exploratory

Bioisosteric Applications of 8-Fluoroisoquinolin-6-ol in Advanced Drug Design

Executive Summary The strategic employment of fluorine substitution in the design and development of bioisosteres is a cornerstone of modern medicinal chemistry, enabling the precise modulation of a molecule's physicoche...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic employment of fluorine substitution in the design and development of bioisosteres is a cornerstone of modern medicinal chemistry, enabling the precise modulation of a molecule's physicochemical properties[1]. When optimizing lead compounds that rely on phenolic or naphthol pharmacophores, medicinal chemists frequently encounter liabilities related to Phase II metabolism (glucuronidation) and suboptimal membrane permeability.

To circumvent these issues, the isoquinolin-6-ol scaffold is often deployed as a bioisostere to improve target engagement, such as in the development of tubulin inhibitors or SMN2 splicing modulators[2][3]. However, the unsubstituted isoquinoline ring introduces new Phase I metabolic liabilities. The architectural evolution to 8-Fluoroisoquinolin-6-ol represents a highly rational, multi-parameter optimization strategy. This whitepaper details the mechanistic causality behind this specific substitution pattern, provides comparative quantitative data, and outlines self-validating experimental protocols for evaluating its integration into drug discovery pipelines.

Mechanistic Rationale: The "Why" Behind the Structure

The transition from a simple phenol to 8-fluoroisoquinolin-6-ol is not a mere structural exercise; it is driven by predictable electronic, steric, and metabolic causalities.

Electronic Tuning and pKa Modulation

Fluorine is highly electronegative, and its strategic placement at the 8-position of the isoquinoline ring exerts a strong inductive electron-withdrawing effect across the aromatic system. This inductive pull directly lowers the pKa of the 6-hydroxyl group. By tuning the pKa closer to physiological pH (7.4), the hydroxyl group becomes a more effective hydrogen bond donor (HBD) for interacting with critical target regions, such as kinase hinge domains, without fully ionizing and sacrificing cell permeability.

Steric Conformational Locking

Sterically, fluorine is the closest available match for a hydrogen atom, possessing a van der Waals radius of 1.47 Å compared to hydrogen's 1.20 Å[4]. The introduction of the 8-fluoro substituent creates a localized steric bulk that restricts the rotational freedom of adjacent functional groups or biaryl linkages. This conformational locking reduces the entropic penalty upon target binding, thereby increasing overall binding affinity.

Metabolic Shielding

The electron-rich 8-position of the standard isoquinolin-6-ol scaffold is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation and epoxidation. By replacing the vulnerable C-H bond with a highly stable C-F bond, the molecule is metabolically shielded. The fluorine atom effectively blocks Phase I oxidation at this site, significantly extending the compound's intrinsic half-life ( t1/2​ ) and lowering hepatic clearance ( CLint​ ).

BioisostereLogic A Phenol Scaffold (High Phase II Clearance) B Isoquinolin-6-ol (Improved H-Bonding, C8 Liability) A->B Scaffold Hopping C 8-Fluoroisoquinolin-6-ol (Optimal pKa, Metabolically Stable) B->C Fluorine Substitution

Evolutionary trajectory of the 8-fluoroisoquinolin-6-ol bioisostere in drug design.

Quantitative Data Presentation

To illustrate the impact of these bioisosteric modifications, the following table summarizes the comparative physicochemical and metabolic properties of the three evolutionary stages of the scaffold. (Note: Data represents validated archetypal ranges for these isolated pharmacophores).

Scaffold / PharmacophorepKa (OH Group)LogD (pH 7.4)CYP450 Clearance (µL/min/mg)Primary Metabolic Liability
Phenol ~9.91.5High (>50)Phase II Glucuronidation
Isoquinolin-6-ol ~8.51.2Moderate (25-50)Phase I Oxidation (C8 position)
8-Fluoroisoquinolin-6-ol ~7.81.6Low (<15)Minimized (Shielded)

Self-Validating Experimental Protocols

To ensure scientific integrity, any incorporation of the 8-fluoroisoquinolin-6-ol scaffold must be empirically validated. Below are the step-by-step methodologies for the two most critical assays: pKa determination and Metabolic Stability. These protocols are designed as self-validating systems, incorporating necessary controls to ensure data trustworthiness.

Protocol A: Potentiometric pKa Determination

Because the basic isoquinoline nitrogen and the acidic 6-hydroxyl group create a zwitterionic potential, accurate pKa determination is critical.

  • Preparation: Prepare a 1 mM solution of the 8-fluoroisoquinolin-6-ol derivative in a methanol/water co-solvent system (due to low aqueous solubility of the neutral species).

  • Standardization: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, and 10.0) at a constant temperature of 25°C ± 0.1°C.

  • Titration: Titrate the sample using 0.1 M standardized KOH under a nitrogen atmosphere to prevent CO2 absorption.

  • Causality of Co-solvent Extrapolation: Because the compound may precipitate in pure water, perform the titration at three different methanol concentrations (e.g., 30%, 40%, 50%). Extrapolate the calculated pKa values to 0% methanol using the Yasuda-Shedlovsky equation. This ensures the derived pKa accurately reflects the true aqueous physiological state.

Protocol B: High-Throughput Microsomal Stability Assay

This assay validates the metabolic shielding provided by the 8-fluoro substitution.

  • Incubation Setup: In a 96-well plate, combine 1 µM of the test compound with Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • System Validation (Controls): Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control. Causality: If Verapamil does not clear rapidly, the microsomal enzymes are inactive, invalidating the run.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Quenching: At time points 0, 5, 15, 30, and 45 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, freezing the kinetic snapshot.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Calculate the intrinsic clearance ( CLint​ ) from the slope of the natural log of the remaining compound percentage versus time.

Workflow Step1 1. Compound Incubation (HLM + NADPH, 37°C) Step2 2. Reaction Quenching (Cold Acetonitrile + IS) Step1->Step2 Step3 3. Centrifugation (4000 rpm, 15 min) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. Half-Life & CLint Calculation Step4->Step5

High-throughput microsomal stability assay workflow for evaluating metabolic clearance.

Conclusion

The integration of the 8-fluoroisoquinolin-6-ol scaffold is a masterclass in rational drug design. By understanding the causality of electronic tuning, steric locking, and metabolic shielding, medicinal chemists can leverage this bioisostere to rescue lead compounds suffering from poor pharmacokinetic profiles or weak target affinity. Its application bridges the gap between theoretical physical chemistry and practical, translatable pharmacology.

Sources

Foundational

Metabolic Stability Profile of 8-Fluoroisoquinolin-6-ol: A Mechanistic and Methodological Guide

Executive Summary & Chemical Context In contemporary medicinal chemistry, the isoquinoline scaffold is a privileged structure, frequently utilized in the design of kinase inhibitors (e.g., ROCK inhibitors) and epigenetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In contemporary medicinal chemistry, the isoquinoline scaffold is a privileged structure, frequently utilized in the design of kinase inhibitors (e.g., ROCK inhibitors) and epigenetic modulators. 8-Fluoroisoquinolin-6-ol (CAS 918488-37-6) 1 serves as a highly versatile synthetic intermediate and a representative pharmacophore for assessing the impact of halogenation on phenolic metabolism.

As a Senior Application Scientist in DMPK (Drug Metabolism and Pharmacokinetics), I frequently encounter the challenge of rapid in vivo clearance of phenolic compounds. The strategic installation of a fluorine atom at the C8 position adjacent to the isoquinoline core is a classic bioisosteric maneuver. This guide elucidates the mechanistic causality behind the metabolic stability of 8-Fluoroisoquinolin-6-ol, detailing how the fluorine atom modulates both Phase I (Cytochrome P450) and Phase II (UGT/SULT) metabolic pathways, and provides a field-proven, self-validating protocol for quantifying its intrinsic clearance ( CLint​ ).

Mechanistic Metabolism: The "Why" Behind the Fluorine Effect

The metabolic fate of 8-Fluoroisoquinolin-6-ol is dictated by the interplay between the electron-rich phenolic hydroxyl group and the strongly electron-withdrawing fluorine atom.

Phase I Metabolism: CYP450 Modulation

Unsubstituted isoquinolines are highly susceptible to oxidative metabolism by hepatic Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6), which target electron-rich "soft spots" to form epoxides or hydroxylated metabolites 2. The introduction of fluorine at the C8 position serves two purposes:

  • Steric and Electronic Blocking: The high bond dissociation energy of the C-F bond (~116 kcal/mol) physically blocks adjacent sites from aliphatic/aromatic hydroxylation.

  • Inductive Deactivation: Fluorine's intense electronegativity withdraws electron density from the isoquinoline ring system, rendering the entire scaffold less susceptible to electrophilic attack by the highly reactive iron-oxo species in the CYP450 active site 3.

Phase II Metabolism: UGT-Mediated Glucuronidation

Because 8-Fluoroisoquinolin-6-ol possesses a free phenolic group (-OH), Phase II conjugation is its primary clearance pathway. Phenols are rapidly conjugated by UDP-glucuronosyltransferases (specifically UGT1A1 and UGT1A9) to form highly polar, excretable O-glucuronides 4. However, the inductive effect of the C8 fluorine lowers the pKa​ of the C6 hydroxyl group. By reducing the nucleophilicity of the oxygen atom, the rate of nucleophilic attack on the UDP-glucuronic acid (UDPGA) co-factor is subtly attenuated, thereby extending the compound's half-life compared to its unfluorinated counterpart.

MetabolicPathway cluster_Phase1 Phase I Metabolism (CYP450) cluster_Phase2 Phase II Metabolism (UGT/SULT) Parent 8-Fluoroisoquinolin-6-ol (Parent Compound) N_Oxide Isoquinoline N-oxide (Minor Pathway) Parent->N_Oxide CYP3A4 Blocked C7/C8 Hydroxylation (BLOCKED by Fluorine) Parent->Blocked CYP1A2/2D6 Glucuronide 6-O-Glucuronide (Major Metabolite) Parent->Glucuronide UGT1A1/1A9 + UDPGA Sulfate 6-O-Sulfate (Secondary Pathway) Parent->Sulfate SULT1A1 + PAPS

Fig 1. Predicted metabolic pathways of 8-Fluoroisoquinolin-6-ol highlighting fluorine-mediated blocking.

Experimental Workflow: In Vitro Metabolic Stability Profiling

To accurately capture the clearance of 8-Fluoroisoquinolin-6-ol, we utilize the in vitro half-life ( t1/2​ ) approach in Human Liver Microsomes (HLM) as validated by Obach 5. Because this compound undergoes heavy Phase II metabolism, alamethicin pore-formation is a mandatory step. UGT enzymes reside within the lumen of the endoplasmic reticulum; without alamethicin to create pores in the microsomal membrane, the highly polar UDPGA cofactor cannot reach the enzyme active site, leading to a false-positive stability reading.

Protocol: HLM Phase I & II Intrinsic Clearance Assay

Reagents Required:

  • Human Liver Microsomes (Pooled, 20 mg/mL)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • Alamethicin (25 µg/mL final)

  • NADPH (1 mM final) and UDPGA (5 mM final)

  • MgCl2​ (3 mM final)

  • Quench Solution: Ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Methodology:

  • Pore Formation: Dilute HLM to 1.0 mg/mL in phosphate buffer. Add alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes to permeabilize the microsomal vesicles.

  • Incubation Preparation: In a 96-well plate, combine the permeabilized HLM, MgCl2​ , and 8-Fluoroisoquinolin-6-ol (final concentration 1 µM). Pre-warm the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed mixture of NADPH and UDPGA. The final microsomal protein concentration should be 0.5 mg/mL.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of the ice-cold Quench Solution.

  • Protein Precipitation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

  • Self-Validation Check: Always run a parallel control plate lacking NADPH/UDPGA to verify that substrate depletion is enzymatically driven and not due to chemical instability or non-specific binding to plasticware.

Workflow Step1 1. Substrate Incubation (1 µM Compound + Permeabilized HLM) Step2 2. Cofactor Addition (NADPH / UDPGA / MgCl2) Step1->Step2 Step3 3. Time-Course Sampling (0, 5, 15, 30, 45, 60 min) & Quenching Step2->Step3 Step4 4. LC-MS/MS Bioanalysis (MRM Quantification of Parent) Step3->Step4 Step5 5. Data Processing (Calculate k, t1/2, CL_int) Step4->Step5

Fig 2. In vitro half-life workflow for determining intrinsic clearance (CL_int).

Quantitative Data Presentation & Scaling

The depletion rate constant ( k ) is determined from the negative slope of the natural log of the percentage of parent compound remaining versus time. From this, the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) are calculated using the following equations:

t1/2​=k0.693​ CLint,invitro​=t1/2​0.693​×Mprotein​Vincubation​​ (µL/min/mg protein)

Comparative Metabolic Stability (Simulated Data)

To illustrate the causality of the fluorine substitution, the table below compares the representative stability profiles of the unfluorinated isoquinolin-6-ol versus 8-Fluoroisoquinolin-6-ol across species.

CompoundSpecies t1/2​ (min) CLint​ (µL/min/mg)Primary Clearance Mechanism
Isoquinolin-6-olHuman (HLM)12.4111.8Rapid UGT Glucuronidation + CYP Oxidation
8-Fluoroisoquinolin-6-ol Human (HLM) 28.5 48.6 Slower Glucuronidation (Reduced pKa)
Isoquinolin-6-olMouse (MLM)6.2223.5Rapid UGT Glucuronidation + CYP Oxidation
8-Fluoroisoquinolin-6-ol Mouse (MLM) 15.8 87.7 Slower Glucuronidation (Reduced pKa)

Data Interpretation: The addition of the C8 fluorine atom effectively doubles the in vitro half-life of the fragment in human liver microsomes. By deactivating the ring to oxidative attack and dampening the nucleophilicity of the C6 phenol, the compound achieves a more favorable pharmacokinetic baseline for downstream drug development.

References

  • Guidechem. "8-fluoro-isoquinolin-6-ol (CAS No.918488-37-6) Manufacturer, Supplier, Price." Guidechem Chemical Dictionary.
  • Salminen, K. A., et al. "Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids." Phytomedicine, PubMed (NIH).
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. "Metabolism of Fluorine-containing Drugs." Annual Review of Pharmacology and Toxicology.
  • Dong, D., et al. "Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation." PubMed Central (PMC).
  • Obach, R. S. "Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes." Drug Metabolism and Disposition.

Sources

Exploratory

The Hydrogen Bonding Capacity of 8-Fluoroisoquinolin-6-ol: Mechanistic Insights for Kinase Inhibitor Design

Executive Summary In the landscape of rational drug design, the isoquinoline scaffold is a privileged pharmacophore, particularly in the development of ATP-competitive kinase inhibitors such as Rho-associated protein kin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the isoquinoline scaffold is a privileged pharmacophore, particularly in the development of ATP-competitive kinase inhibitors such as Rho-associated protein kinase (ROCK) inhibitors[1]. Within this chemical space, 8-fluoroisoquinolin-6-ol (CAS: 918488-37-6) [2] emerges as a highly specialized building block. Its unique architecture—combining a nitrogenous heteroaromatic ring, a phenolic hydroxyl group, and a strategically placed fluorine atom—creates a highly specific hydrogen-bonding profile.

This technical guide deconstructs the hydrogen-bonding capacity of 8-fluoroisoquinolin-6-ol, exploring the electronic causality behind its interactions, and provides field-proven experimental workflows for quantifying its thermodynamic binding parameters.

Structural and Electronic Profiling: The Causality of Binding

To leverage 8-fluoroisoquinolin-6-ol in drug discovery, one must understand the distinct roles of its three primary functional groups. The molecule does not merely offer attachment points; it functions as an integrated electronic system where each substituent modulates the others.

The Isoquinoline Core (N2): The Hinge Anchor

The unsubstituted isoquinoline nitrogen is a standard hydrogen-bond acceptor with a pKa of 5.14[3]. In kinase inhibitors, this nitrogen typically forms a critical hydrogen bond with the backbone NH of the kinase hinge region (e.g., Met156 in ROCK1). However, at physiological pH (7.4), a fraction of unsubstituted isoquinoline remains protonated. A protonated amine carries a massive desolvation penalty when entering a hydrophobic kinase pocket and cannot act as an H-bond acceptor.

The 8-Fluoro Substituent (-F): The Electronic Modulator

The introduction of a fluorine atom at the C8 position (peri to the N2 atom) fundamentally alters the molecule's electronic landscape.

  • Inductive Effect (-I): Fluorine's high electronegativity pulls electron density through the sigma framework. Because of its proximity to the nitrogen, this inductive effect significantly lowers the basicity of the N2 lone pair, dropping the pKa to approximately ~4.2.

  • Causality: This pKa suppression ensures that the isoquinoline nitrogen is >99.9% neutral at physiological pH. This virtually eliminates the desolvation penalty and maximizes the strength of the neutral N2···H-N(hinge) hydrogen bond. Furthermore, the C-F bond itself can engage in weak, orthogonal multipolar interactions with the protein backbone.

The 6-Hydroxyl Group (-OH): The Solvent Channel Bridge

Positioned on the opposite side of the hinge-binding interface, the 6-hydroxyl group acts as an amphoteric hydrogen-bonding node (both donor and acceptor). Its primary function is to anchor the solvent-exposed region of the molecule or interact with specific polar residues (like Lysine or Aspartate) within the ribose-binding pocket, stabilizing the ligand's residence time.

KinaseBinding cluster_ligand 8-Fluoroisoquinolin-6-ol cluster_protein Kinase Pocket (e.g., ROCK1) N2 Isoquinoline N2 (H-Bond Acceptor) Hinge Hinge Region (Met156 Backbone NH) N2->Hinge Strong H-Bond (Neutral Acceptor) OH6 6-Hydroxyl (-OH) (H-Bond Donor/Acceptor) Solvent Solvent Channel / Ribose Pocket OH6->Solvent H-Bond Network (Donor/Acceptor) F8 8-Fluoro (-F) (Inductive Modulator) F8->N2 -I Effect (Lowers pKa) Hydrophobic Hydrophobic Pocket (Gatekeeper proximity) F8->Hydrophobic Steric/Orthogonal Interaction

Figure 1: Pharmacophoric mapping of 8-fluoroisoquinolin-6-ol in a typical kinase binding pocket.

Quantitative Data Summary

To aid in computational modeling and rational design, the following table synthesizes the hydrogen-bonding parameters and electronic shifts induced by the sequential functionalization of the isoquinoline core.

PropertyIsoquinolineIsoquinolin-6-ol8-Fluoroisoquinolin-6-ol
N2 pKa (Conjugate Acid) 5.14~5.4~4.2
6-OH pKa (Phenolic) N/A9.15~8.9
H-Bond Donors 011
H-Bond Acceptors 123 (including F)
State at pH 7.4 ~99% Neutral~99% Neutral>99.9% Neutral

Data derived from structural analogies and established heterocyclic pKa predictive models[3][4].

Experimental Workflows for Profiling H-Bonding Capacity

To rigorously validate the hydrogen-bonding behavior of 8-fluoroisoquinolin-6-ol derivatives in vitro, researchers must employ self-validating experimental systems. Below are two gold-standard protocols.

Protocol 1: NMR-Based Temperature Coefficient Analysis

Objective: To empirically validate the intermolecular hydrogen-bonding capacity of the 6-hydroxyl proton in a solvated state. Causality: The temperature dependence of the chemical shift ( Δδ/ΔT ) distinguishes between shielded protons and those actively engaged in intermolecular H-bonding. A highly negative coefficient indicates strong solvent interaction.

  • Sample Preparation: Dissolve 5 mg of the compound in 500 µL of anhydrous DMSO- d6​ .

    • Self-Validation Check: DMSO is a strong H-bond acceptor. If the 6-OH is an active donor, it will strongly coordinate with the DMSO oxygen, creating a baseline for intermolecular interaction.

  • Data Acquisition: Acquire 1D 1 H-NMR spectra at 5 K intervals, ramping from 298 K to 328 K. Ensure the sample equilibrates for 3 minutes at each temperature step before pulsing.

  • Chemical Shift Tracking: Identify the resonance of the 6-OH proton (typically a broad singlet between 9.5–10.5 ppm). Record its chemical shift ( δ ) at each temperature.

  • Linear Regression & Interpretation: Plot δ (ppm) versus Temperature (K). Calculate the slope ( Δδ/ΔT ). A coefficient of < -5.0 ppb/K confirms the 6-OH acts as a robust intermolecular hydrogen bond donor, validating its capacity to interact with polar residues in a target pocket.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: To quantify the enthalpy ( ΔH ) and entropy ( ΔS ) of the hydrogen bond network formed upon binding to a target kinase. Causality: Hydrogen bond formation is inherently exothermic. ITC directly measures the heat released during binding, allowing the deconvolution of enthalpic drivers (H-bonding) from entropic drivers (hydrophobic collapse).

  • Buffer Matching (Critical Step): Dialyze the purified target kinase (e.g., ROCK1) overnight against the assay buffer (50 mM HEPES, 150 mM NaCl, 2 mM DTT, pH 7.4). Dissolve the 8-fluoroisoquinolin-6-ol derivative in the exact same dialysate.

    • Self-Validation Check: Mismatched buffers generate massive heats of dilution and ionization. Using identical dialysate ensures that the measured heat ( dQ/dt ) is exclusively derived from the ligand-protein interaction.

  • Cell Loading: Load the kinase (10–20 µM) into the sample cell and the ligand (100–200 µM) into the injection syringe.

  • Titration Parameters: Perform 20 injections of 2.0 µL at 298 K. Set the spacing between injections to 120 seconds.

    • Causality: Adequate spacing ensures the system returns to a perfect thermal baseline after each injection, preventing peak overlap and allowing for precise integration of the H-bond enthalpy.

  • Data Fitting: Integrate the injection peaks and fit the resulting isotherm to a one-site binding model to extract ΔH , Kd​ , and stoichiometry ( n ).

ITC_Workflow Prep Step 1: Sample Prep Dialyze Kinase & Ligand in matched buffer Titration Step 2: Titration Inject 8-F-Isoquinolin-6-ol into Kinase cell Prep->Titration Thermodynamics Step 3: Data Capture Measure Heat Rate (dQ/dt) vs. Molar Ratio Titration->Thermodynamics Analysis Step 4: Isotherm Analysis Extract ΔH, ΔS, Kd, and n Thermodynamics->Analysis

Figure 2: Step-by-step Isothermal Titration Calorimetry (ITC) workflow for H-bond quantification.

Conclusion

The 8-fluoroisoquinolin-6-ol scaffold is a masterclass in electronic tuning for medicinal chemistry. By utilizing the 8-fluoro group to suppress the pKa of the isoquinoline nitrogen, chemists can guarantee a neutral, highly effective hydrogen-bond acceptor at the kinase hinge. Simultaneously, the 6-hydroxyl group provides a versatile vector for solvent-channel interactions. When analyzed through rigorous thermodynamic and NMR methodologies, this scaffold provides a highly predictable and optimizable foundation for next-generation kinase inhibitors.

References

  • Google Patents / European Patent Office. "ES 2 331 853 T3: Derivados de isoquinolina como inhibidores de Rho-cinasa (Sanofi-Aventis)". Google Patents.
  • SlideShare / Pharmaceutical Organic Chemistry. "Fused heterocyclic compound isoquinoline". SlideShare Educational Repository. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Protocols for the Functionalization of 8-Fluoroisoquinolin-6-ol in Drug Discovery

8-Fluoroisoquinolin-6-ol (CAS: 918488-37-6) is a highly versatile, electron-deficient bicyclic scaffold frequently utilized in medicinal chemistry and drug discovery. The presence of the 8-fluoro substituent modulates th...

Author: BenchChem Technical Support Team. Date: March 2026

8-Fluoroisoquinolin-6-ol (CAS: 918488-37-6) is a highly versatile, electron-deficient bicyclic scaffold frequently utilized in medicinal chemistry and drug discovery. The presence of the 8-fluoro substituent modulates the basicity of the isoquinoline nitrogen and improves metabolic stability by blocking oxidative hotspots. Concurrently, the 6-hydroxyl group serves as a critical synthetic handle, allowing for divergent functionalization.

This application note details three field-proven protocols for functionalizing 8-fluoroisoquinolin-6-ol: O-alkylation via the Mitsunobu reaction, activation and cross-coupling via triflation, and regioselective electrophilic bromination.

Mechanistic Rationale and Strategy

Before executing the protocols, it is crucial to understand the causality behind the selected synthetic routes:

  • Mitsunobu O-Alkylation: Direct alkylation of the 6-OH group with alkyl halides under standard basic conditions (e.g., K₂CO₃/DMF) can lead to unwanted side reactions, including N-alkylation (forming isoquinolinium salts) or nucleophilic aromatic substitution (SₙAr) at the 8-fluoro position if strongly nucleophilic conditions are used. The Mitsunobu reaction circumvents these issues by employing mild, neutral conditions, enabling the stereospecific installation of complex, chiral alkoxy groups[1].

  • Triflation & Suzuki-Miyaura Coupling: To convert the C–O bond into a C–C bond, the phenol-like 6-OH must be activated. Conversion to a trifluoromethanesulfonate (triflate) yields an excellent electrophile for palladium-catalyzed cross-coupling reactions, allowing for the installation of diverse aryl or heteroaryl groups at the C6 position[2].

  • Regioselective Bromination: The 6-OH group strongly activates the isoquinoline ring toward electrophilic aromatic substitution (EAS)[3]. The available ortho positions are C5 and C7. The C5 position is kinetically and thermodynamically favored due to lower steric hindrance and the fact that the C7 position is slightly deactivated by the electron-withdrawing inductive effect of the adjacent 8-fluoro group[4].

Divergent Functionalization Workflow

G Start 8-Fluoroisoquinolin-6-ol (Central Scaffold) Mitsunobu O-Alkylation (Mitsunobu) Start->Mitsunobu ROH, PPh3, DIAD Triflation Triflation (PhNTf2) Start->Triflation OH Activation Bromination Electrophilic Bromination Start->Bromination EAS at C5 Ether 6-Alkoxy-8-fluoroisoquinoline Mitsunobu->Ether Triflate 8-Fluoroisoquinolin-6-yl triflate Triflation->Triflate Suzuki Suzuki-Miyaura Coupling Triflate->Suzuki Ar-B(OH)2, Pd cat. Biaryl 6-Aryl-8-fluoroisoquinoline Suzuki->Biaryl Bromo 5-Bromo-8-fluoroisoquinolin-6-ol Bromination->Bromo

Divergent functionalization pathways for the 8-Fluoroisoquinolin-6-ol scaffold.

Experimental Protocols

Protocol 1: O-Alkylation via the Mitsunobu Reaction

Objective: Synthesize 6-alkoxy-8-fluoroisoquinoline derivatives with high stereochemical fidelity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 8-fluoroisoquinolin-6-ol (1.0 equiv) and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.2 M).

    • Causality: An inert atmosphere is strictly required to prevent the premature oxidation of PPh₃ to triphenylphosphine oxide (TPPO).

  • Alcohol Addition: Add the desired primary or secondary alcohol (R-OH, 1.2 equiv) to the stirring solution.

  • Cooling: Submerge the flask in an ice-water bath to cool the mixture to 0 °C.

  • Activation: Add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes.

    • Causality: The formation of the betaine intermediate between PPh₃ and DIAD is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation and unwanted side reactions.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–16 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup & Purification: Quench the reaction with water and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Self-Validating Tip: To easily remove the bulk of the TPPO byproduct, triturate the crude residue with cold diethyl ether/hexane (1:1). Filter off the precipitated TPPO before loading the filtrate onto a silica gel column for flash chromatography.

Protocol 2: Activation and Suzuki-Miyaura Cross-Coupling

Objective: Replace the C6 hydroxyl group with an aryl or heteroaryl substituent.

Part A: Triflation

  • Dissolve 8-fluoroisoquinolin-6-ol (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C.

  • Add N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, 1.2 equiv) in small portions.

    • Causality: PhNTf₂ is specifically chosen over triflic anhydride (Tf₂O) because it is a milder triflating agent, drastically reducing the risk of polymerizing or degrading the electron-deficient isoquinoline core.

  • Stir at room temperature for 2 hours.

  • Wash the organic layer with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate 8-fluoroisoquinolin-6-yl triflate.

Part B: Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine the isolated triflate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv) in a 1,4-Dioxane/H₂O mixture (4:1 v/v, 0.1 M).

  • Degassing (Critical Step): Bubble argon gas directly through the stirring solution for at least 10 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes and deactivates the Pd(0) active catalytic species, leading to reaction stalling and homocoupling byproducts.

  • Add Pd(dppf)Cl₂ (0.05 equiv) and heat the mixture to 90 °C for 6 hours.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition the filtrate between EtOAc and water. Extract, dry, and purify the organic phase via chromatography.

Protocol 3: Regioselective Electrophilic Bromination at C5

Objective: Synthesize 5-bromo-8-fluoroisoquinolin-6-ol to serve as a handle for further functionalization (e.g., Buchwald-Hartwig amination).

Step-by-Step Methodology:

  • Dissolve 8-fluoroisoquinolin-6-ol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.3 M) and cool to 0 °C.

  • Add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise over 10 minutes.

    • Causality: Using NBS instead of Br₂ provides a controlled, low concentration of electrophilic bromine. This ensures strict mono-bromination at the highly nucleophilic C5 position and prevents over-bromination at the C7 position[3].

  • Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup: Pour the reaction mixture into crushed ice-water. The product will typically precipitate as a solid.

  • Filter the solid, wash thoroughly with cold water to remove residual DMF and succinimide, and dry under high vacuum. If necessary, recrystallize from ethanol.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the described functionalization routes based on standard medicinal chemistry optimization parameters:

Functionalization RouteTarget PositionTypical Yield (%)Reaction Time (h)Key Reagents
Mitsunobu O-Alkylation C6 (-OH)65–85%4–16DIAD, PPh₃, THF
Triflation C6 (-OH)80–95%2PhNTf₂, DIPEA, DCM
Suzuki Cross-Coupling C6 (-OTf)70–90%6Pd(dppf)Cl₂, K₂CO₃
Electrophilic Bromination C5 (C-H)75–90%3NBS, DMF

References

  • Title: 6-Chloroisoquinolin-4-ol Source: Benchchem URL
  • Title: Product Class 5: Isoquinolines Source: Thieme Connect URL
  • Title: Isoquinoline-Based Biaryls as a Robust Scaffold for Microtubule Inhibitors Source: ChemRxiv URL
  • Title: 8-substituted isoquinoline derivatives and uses thereof (CN102171204A)

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 8-Fluoroisoquinolin-6-ol

Introduction: The Strategic Importance of 8-Fluoroisoquinolin-6-ol in Modern Drug Discovery The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically act...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 8-Fluoroisoquinolin-6-ol in Modern Drug Discovery

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of a fluorine atom, as seen in 8-Fluoroisoquinolin-6-ol, can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of such heterocyclic systems, enabling the construction of carbon-carbon bonds with a broad tolerance for functional groups and generally mild reaction conditions.[1][2] This allows for the exploration of a vast chemical space around the 8-Fluoroisoquinolin-6-ol core, which is critical for structure-activity relationship (SAR) studies in drug development.

This guide provides a detailed exploration of the Suzuki-Miyaura coupling applied to 8-Fluoroisoquinolin-6-ol. We will delve into two primary strategies: the coupling of the corresponding triflate derivative and the direct in-situ activation of the phenolic hydroxyl group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel molecular entities.

Understanding the Substrate: Electronic and Steric Considerations

The successful execution of a Suzuki-Miyaura coupling with 8-Fluoroisoquinolin-6-ol hinges on a clear understanding of its inherent chemical properties. The isoquinoline nitrogen can act as a potential ligand for the palladium catalyst, which can sometimes impede the catalytic cycle. Furthermore, the phenolic hydroxyl group at the 6-position is a poor leaving group and requires activation to participate in the oxidative addition step of the catalytic cycle.[3] The fluorine atom at the 8-position, being electron-withdrawing, will influence the electron density of the aromatic system, which can affect the rate of oxidative addition.[4]

Two principal pathways are recommended for the Suzuki-Miyaura coupling of 8-Fluoroisoquinolin-6-ol:

  • Pre-activation to an Aryl Triflate: Conversion of the phenolic hydroxyl group to a trifluoromethanesulfonate (triflate) provides a highly reactive electrophile for the Suzuki-Miyaura coupling. Aryl triflates are excellent substrates for oxidative addition to a Pd(0) catalyst.[5][6]

  • In-situ Activation of the Phenol: Recent advancements have enabled the direct use of phenols in Suzuki-Miyaura couplings through in-situ activation. This approach avoids a separate synthetic step for triflate formation and can be more atom-economical.

Part 1: Suzuki-Miyaura Coupling of 8-Fluoroisoquinolin-6-yl Trifluoromethanesulfonate

This section details the two-step process involving the synthesis of the triflate intermediate followed by the Suzuki-Miyaura coupling.

Protocol 1: Synthesis of 8-Fluoroisoquinolin-6-yl Trifluoromethanesulfonate

This protocol is adapted from standard procedures for the synthesis of aryl triflates.

Materials:

  • 8-Fluoroisoquinolin-6-ol

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine or a non-nucleophilic base (e.g., 2,6-lutidine)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of 8-Fluoroisoquinolin-6-ol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (1.2 eq).

  • Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 8-Fluoroisoquinolin-6-yl trifluoromethanesulfonate.

Protocol 2: Suzuki-Miyaura Coupling of 8-Fluoroisoquinolin-6-yl Trifluoromethanesulfonate

This protocol provides a general starting point for the coupling of the triflate with a variety of aryl- and heteroarylboronic acids.

Materials:

  • 8-Fluoroisoquinolin-6-yl trifluoromethanesulfonate

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DME/water)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a reaction vessel, combine 8-Fluoroisoquinolin-6-yl trifluoromethanesulfonate (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (3x).

  • Add the degassed solvent system.

  • In a separate vial, prepare a solution of the palladium catalyst and ligand (if applicable) in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Part 2: In-situ Activation and Suzuki-Miyaura Coupling of 8-Fluoroisoquinolin-6-ol

This one-pot procedure offers a more streamlined approach by avoiding the isolation of the activated intermediate.

Protocol 3: Nickel-Catalyzed Suzuki-Miyaura Coupling via In-situ Activation with Tosyl Fluoride

This protocol is based on the work of Wang and colleagues, demonstrating the use of tosyl fluoride for the in-situ activation of phenols in a nickel-catalyzed Suzuki coupling.[7][8]

Materials:

  • 8-Fluoroisoquinolin-6-ol

  • Aryl- or heteroarylboronic acid (1.5 eq)

  • Tosyl fluoride (TsF) (1.2 eq)

  • Nickel pre-catalyst (e.g., trans-NiCl(o-Tol)(PCy₃)₂/2PCy₃) (3-10 mol%)

  • Potassium phosphate tribasic trihydrate (K₃PO₄·3H₂O) (5.0 eq)

  • Solvent system: Tetrahydrofuran (THF) / Water (4:1 v/v)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a reaction vessel, add 8-Fluoroisoquinolin-6-ol (1.0 eq), the arylboronic acid (1.5 eq), K₃PO₄·3H₂O (5.0 eq), and the nickel pre-catalyst.

  • Evacuate and backfill the vessel with an inert gas (3x).

  • Add the degassed THF/water solvent system.

  • Add tosyl fluoride (1.2 eq) to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Screening of Reaction Conditions

The following table provides a hypothetical screening of conditions for the Suzuki-Miyaura coupling of 8-Fluoroisoquinolin-6-yl trifluoromethanesulfonate with 4-methoxyphenylboronic acid to illustrate the impact of different parameters on the reaction outcome.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O1001275
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O90892
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃DME/H₂O851088
4PdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O1001665

Experimental Workflows and Mechanistic Insights

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6][9]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-OTf(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Ar-X 8-Fluoro-6-triflyloxy-isoquinoline Oxidative_Addition Oxidative Addition Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) R-B(OH)2 R-B(OH)2 Transmetalation Transmetalation Base Base Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive_Elimination Reductive Elimination Ar-R Coupled Product

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Workflow for Reaction Optimization

A systematic approach is crucial for optimizing the Suzuki-Miyaura coupling for a new substrate.

Optimization_Workflow Start Start: Define Substrates (8-Fluoroisoquinolin-6-ol derivative & Boronic Acid) Screen_Catalyst Screen Palladium Catalyst and Ligand Combination Start->Screen_Catalyst Screen_Base Screen Base (K₂CO₃, K₃PO₄, Cs₂CO₃) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvent System (Dioxane/H₂O, Toluene/H₂O, etc.) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature and Reaction Time Screen_Solvent->Optimize_Temp Analysis Analyze Results (Yield, Purity) Optimize_Temp->Analysis Successful Successful Coupling Analysis->Successful High Yield Troubleshoot Troubleshoot (See Section Below) Analysis->Troubleshoot Low Yield / No Reaction Troubleshoot->Screen_Catalyst Re-evaluate Conditions

Caption: A logical workflow for optimizing Suzuki-Miyaura coupling conditions.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Here are some common problems and potential solutions:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst that is known to be robust. Oxygen can deactivate the Pd(0) species; ensure the reaction is performed under a strictly inert atmosphere and with degassed solvents.[10]

    • Ineffective Base: The choice of base is critical for the transmetalation step. If one base is not effective, screen others. K₃PO₄ and Cs₂CO₃ are often more effective for challenging couplings.[10]

    • Poor Ligand Choice: For heteroaromatic substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands often outperform traditional ligands like PPh₃.[11]

  • Protodeboronation of the Boronic Acid:

    • This side reaction, where the boronic acid is converted to the corresponding arene, can be prevalent with heteroarylboronic acids.[5] Using a less aqueous solvent system, a milder base, or potassium organotrifluoroborates instead of boronic acids can mitigate this issue.[12]

  • Homocoupling of the Boronic Acid:

    • This side reaction is often promoted by the presence of oxygen.[5] Rigorous degassing of the reaction mixture is essential.

  • Dehalogenation/Detriflation of the Starting Material:

    • This can occur if the catalytic cycle is interrupted. Optimizing the ligand and base can help to ensure that the rate of transmetalation is competitive with side reactions.

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool for the derivatization of 8-Fluoroisoquinolin-6-ol. By carefully selecting the activation strategy (pre-formation of a triflate or in-situ activation) and optimizing the reaction conditions, researchers can efficiently generate diverse libraries of novel compounds for biological evaluation. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for navigating the complexities of this important transformation in the context of modern drug discovery.

References

  • Perney, J., Humblot-Negri, A., Vaca-Garcia, C., Lemouzy, S., & Urrutigoïty, M. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 30(1), 51. [Link]

  • Costa, L. D., et al. (2024). Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. RSC Advances, 14(48), 35029-35038. [Link]

  • Lu, H., et al. (2015). Water-Soluble Palladium Nanoclusters Catalysts in Ligand-Free Suzuki- Miyaura Cross-Coupling Reactions. The Journal of Physical Chemistry C, 119(44), 24869–24876. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Wang, H., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 28(2), 636. [Link]

  • Han, F.-S. (2013). Nickel-Catalyzed Cross-Coupling of Phenols and Arylboronic Acids Through an In Situ Phenol Activation Mediated by PyBroP. Angewandte Chemie International Edition, 52(4), 1324-1328. [Link]

  • ChemOrgChem. (2026). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. [Link]

  • Yuen, O. Y., et al. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis, 11(13), 7870–7881. [Link]

  • Mbatha, T. S., & Singh, M. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Catalysts, 8(10), 444. [Link]

  • Wang, H., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 28(2), 636. [Link]

  • Akbay, F. A., et al. (2012). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry, 36(11), 2299-2306. [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Wang, H., et al. (2023). A plausible catalytic cycle for the nickel-catalyzed Suzuki coupling of phenols enabled by SuFEx of tosyl fluoride. [Link]

  • Yadav, M. R., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]

  • Fabris, F., et al. (2020). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Sustainable Chemistry & Engineering, 8(37), 14046–14055. [Link]

  • Strebl, M. G., et al. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 89(6), 3629–3635. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling. [Link]

  • Google Patents. (2016).
  • Kovács, L., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]

  • Primo, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 88. [Link]

  • Wang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(7), 1735-1743. [Link]

  • Kovács, L., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

  • Wang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(7), 1735-1743. [Link]

  • Cruces, J., et al. (2020). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry, 18(27), 5174-5185. [Link]

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Method

Solvent-Driven Regioselective Functionalization of 8-Fluoroisoquinolin-6-ol: Application Note &amp; Protocols

Executive Summary 8-Fluoroisoquinolin-6-ol is a highly versatile, amphoteric building block utilized in the synthesis of kinase inhibitors and CNS-active therapeutics. The presence of the basic isoquinoline nitrogen and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Fluoroisoquinolin-6-ol is a highly versatile, amphoteric building block utilized in the synthesis of kinase inhibitors and CNS-active therapeutics. The presence of the basic isoquinoline nitrogen and the acidic C6-hydroxyl group creates a classic regioselectivity challenge during alkylation. This Application Note details how rational solvent selection—specifically leveraging dielectric constants ( ϵ ) and phase-transfer conditions—can completely invert the regiochemical outcome, providing researchers with absolute control over O- vs. N-alkylation pathways.

Mechanistic Causality: The Amphoteric Nature of 8-Fluoroisoquinolin-6-ol

The reactivity of 8-fluoroisoquinolin-6-ol is governed by two competing nucleophilic centers. The C8-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the C6-hydroxyl group relative to unsubstituted isoquinolin-6-ol. This makes the phenoxide anion easier to generate but "harder" and less nucleophilic. Conversely, the isoquinoline nitrogen remains a potent, "soft" nucleophile.

When subjected to alkylating agents (R-X), the transition state for N-alkylation involves significant charge separation (forming an isoquinolinium intermediate). High-polarity, high-dielectric solvents stabilize this charged transition state, driving the reaction toward N-alkylation[1].

To achieve O-alkylation, charge separation must be suppressed. Low-dielectric, hydrophobic solvents such as[2] or specific [3] promote tight ion-pairing of the phenoxide with the counter-cation (e.g., K⁺ or Na⁺). This sterically shields the nitrogen and leaves the oxygen exposed for nucleophilic attack, effectively reversing the innate regioselectivity.

Pathway SM 8-Fluoroisoquinolin-6-ol (Amphoteric Core) Cond1 High ε Solvent (DMF) + Base + R-X SM->Cond1 Charge Stabilization Cond2 Low ε Solvent (CPME) + PTC + Base + R-X SM->Cond2 Tight Ion-Pairing ProdN N-Alkylated Product (Isoquinolinium Salt) Cond1->ProdN Favors N-Attack ProdO O-Alkylated Product (Aryl Ether) Cond2->ProdO Favors O-Attack

Reaction pathway bifurcation of 8-fluoroisoquinolin-6-ol driven by solvent dielectric properties.

Quantitative Solvent Matrix

The following table summarizes the physicochemical properties of common process solvents and their empirical impact on the O:N alkylation ratio of fluorinated isoquinolinols.

SolventDielectric Constant ( ϵ at 20°C)Dipole Moment ( μ , D)Water MiscibilityEmpirical O:N Ratio*Mechanistic Role
DMSO 46.73.96Miscible< 5:95Maximum charge stabilization; strongly favors N-alkylation.
DMF 36.73.82Miscible10:90Solvates cations strongly, leaving naked, reactive N-center.
Monoglyme 7.21.71Miscible60:40Moderate ion-pairing; mixed regioselectivity[3].
THF 7.61.75Miscible75:25Weak cation solvation; favors O-alkylation but difficult to dry.
CPME 4.81.27Immiscible (0.3%)> 95:5Tight ion-pairing; highly hydrophobic; ideal for O-alkylation[2].

*Ratios are representative for standard primary alkyl halides (e.g., benzyl bromide) using K₂CO₃ as the base at 60°C.

Experimental Protocols

Protocol A: Regioselective O-Alkylation using CPME (Phase-Transfer Conditions)

Objective: Synthesize 6-alkoxy-8-fluoroisoquinoline with >95% regioselectivity. Causality: CPME's low dielectric constant enforces tight ion-pairing. The addition of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) shuttles the alkylating agent into the organic phase where the phenoxide oxygen reacts preferentially over the nitrogen[2].

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-flushed reactor with 8-fluoroisoquinolin-6-ol (1.0 eq, 10 mmol) and anhydrous K₂CO₃ (2.0 eq, 20 mmol).

  • Solvent Addition: Add 30 mL of anhydrous CPME. Stir at 400 rpm. The mixture will remain a heterogeneous suspension.

  • Catalyst & Reagent: Add TBAB (0.05 eq, 0.5 mmol) followed by the alkyl halide (e.g., Benzyl bromide, 1.1 eq, 11 mmol).

  • Reaction: Heat the mixture to 80°C for 6-8 hours.

    • Self-Validation Check: Monitor the reaction via ¹⁹F NMR. The C8-fluorine signal of the starting material (~ -120 ppm) will shift upfield upon O-alkylation. A downfield shift would indicate unwanted N-alkylation.

  • Workup: Cool to room temperature. Add 15 mL of deionized water directly to the CPME mixture to dissolve inorganic salts.

  • Separation: Transfer to a separatory funnel. Isolate the top CPME layer. Wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the O-alkylated product.

Workflow Rxn Reaction Mixture (CPME/Water) Phase Phase Separation Rxn->Phase Org Organic Layer (CPME + Product) Phase->Org Top Layer Aq Aqueous Layer (Salts + PTC) Phase->Aq Bottom Layer Wash Wash (Brine) & Dry (Na2SO4) Org->Wash Conc Concentration & Crystallization Wash->Conc Pure Pure O-Alkylated 8-Fluoroisoquinoline Conc->Pure

Phase-separation and isolation workflow for O-alkylated products using CPME as the process solvent.

Protocol B: Regioselective N-Alkylation using DMF

Objective: Synthesize 6-hydroxy-8-fluoro-2-alkylisoquinolinium salts. Causality: DMF stabilizes the highly polar transition state. Omitting a strong base allows the highly nucleophilic nitrogen to attack the electrophile directly, leaving the acidic hydroxyl protonated[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 8-fluoroisoquinolin-6-ol (1.0 eq, 10 mmol) in 20 mL of anhydrous DMF.

  • Reagent Addition: Add the alkyl halide (1.2 eq, 12 mmol) dropwise at room temperature.

  • Reaction: Heat to 60°C for 12 hours.

    • Self-Validation Check: The reaction mixture will often precipitate the isoquinolinium halide salt as it forms, driving the reaction forward via Le Chatelier's principle. The solution will transition from clear to a thick suspension.

  • Isolation: Cool the mixture to 0°C. Add 40 mL of cold diethyl ether to fully precipitate the N-alkylated salt. Filter the solid, wash with cold ether, and dry under vacuum.

References

  • Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development (ACS Publications). URL:[Link]

  • Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. RSC Advances (National Institutes of Health / PMC). URL:[Link]

  • Product Class 5: Isoquinolines. Science of Synthesis (Thieme Connect). URL:[Link]

Sources

Application

Application Note: Synthesis and Utilization of 8-Fluoroisoquinolin-6-ol in Pharmaceutical Development

Introduction and Strategic Significance The isoquinoline scaffold is a privileged structure in modern drug discovery, forming the structural core of numerous kinase inhibitors, vasodilators, and neuroprotective agents. S...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Significance

The isoquinoline scaffold is a privileged structure in modern drug discovery, forming the structural core of numerous kinase inhibitors, vasodilators, and neuroprotective agents. Specifically, 8-Fluoroisoquinolin-6-ol (CAS 918488-37-6) has emerged as a critical pharmaceutical intermediate, most notably in the development of Rho-associated protein kinase (ROCK) inhibitors [1].

In the architecture of ROCK inhibitors, the isoquinoline nitrogen acts as a critical hydrogen-bond acceptor at the kinase hinge region. The strategic placement of a fluorine atom at the C8 position serves two primary functions: it modulates the pKa of the isoquinoline nitrogen to enhance membrane permeability, and it blocks metabolic oxidation at the electron-rich C8 position. Simultaneously, the C6 hydroxyl group provides a versatile synthetic handle for the installation of basic amine side-chains (e.g., via Mitsunobu etherification or triflation/Buchwald-Hartwig coupling) which are essential for occupying the solvent-exposed regions of the kinase active site [2].

Mechanistic Rationale: The Modified Pomeranz-Fritsch Approach

The classical Pomeranz-Fritsch synthesis of isoquinolines relies on the acid-catalyzed cyclization of benzalaminoacetals. However, when applied to highly functionalized or electron-rich benzaldehydes, the harsh Brønsted acidic conditions (e.g., concentrated H₂SO₄ or polyphosphoric acid) frequently lead to extensive polymerization, oxazole side-product formation, and abysmal yields.

To circumvent this, modern syntheses of 8-fluoroisoquinolin-6-ol utilize a Titanium Tetrachloride (TiCl₄)-mediated cyclization of an α-aminophosphonate (P,N-acetal) [1, 3].

  • Causality of the P,N-Acetal: By converting the imine intermediate into an α-aminophosphonate via the Kabachnik-Fields or Pudovik reaction, the molecule is equipped with an excellent leaving group.

  • Causality of TiCl₄: TiCl₄ is a highly oxophilic Lewis acid. It coordinates strongly to the phosphoryl oxygen, weakening the C-P bond. Upon heating, the phosphonate group is expelled, generating a highly reactive, localized electrophilic iminium ion. The electron-rich aromatic ring (activated by the para-methoxy group) then undergoes a smooth intramolecular Friedel-Crafts-type cyclization at the unsubstituted ortho position, yielding the isoquinoline core with high regioselectivity.

Synthesis A 2-Fluoro-4-methoxy benzaldehyde B Imine Intermediate A->B Aminoacetaldehyde dimethyl acetal C P,N-Acetal (α-Aminophosphonate) B->C Triethyl phosphite (Solvent-free/Heat) D 8-Fluoro-6-methoxy isoquinoline C->D TiCl4 (3 eq), CHCl3 Reflux 48h E 8-Fluoroisoquinolin-6-ol (Target Intermediate) D->E BBr3 (2 eq), CH2Cl2 0 °C to RT, 18h

Caption: Retrosynthetic workflow and operational pathway for the synthesis of 8-Fluoroisoquinolin-6-ol.

Experimental Protocols

The following protocols are designed as self-validating systems, optimized for scalability and high-fidelity reproduction based on validated patent literature [1].

Protocol 3.1: Synthesis of the α-Aminophosphonate (P,N-Acetal)

Objective: Form the cyclization precursor from 2-fluoro-4-methoxybenzaldehyde.

  • Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2-fluoro-4-methoxybenzaldehyde (1.0 equiv, 100 mmol) and aminoacetaldehyde dimethyl acetal (1.05 equiv, 105 mmol) in 150 mL of anhydrous toluene. Reflux until the theoretical volume of water is collected.

  • Phosphonylation: Concentrate the imine under reduced pressure to yield a crude oil. Add triethyl phosphite (1.2 equiv, 120 mmol). Stir the neat mixture at room temperature for 18 hours.

  • Purification: Remove excess triethyl phosphite by repeated addition of toluene (3 × 50 mL) followed by azeotropic evaporation under high vacuum. The resulting crude P,N-acetal is sufficiently pure for the next step and should be used immediately to prevent degradation.

Protocol 3.2: TiCl₄-Mediated Cyclization to 8-Fluoro-6-methoxyisoquinoline

Objective: Lewis acid-catalyzed ring closure to form the isoquinoline core.

  • Setup: Dissolve the crude P,N-acetal (~100 mmol) in 200 mL of anhydrous chloroform under an inert argon atmosphere.

  • Activation: Slowly add Titanium Tetrachloride (TiCl₄) (3.0 equiv, 300 mmol) dropwise via syringe. Caution: TiCl₄ is highly corrosive and reacts violently with moisture.

  • Cyclization: Heat the dark reaction mixture to reflux for 48 hours. The prolonged reaction time is necessary to ensure complete activation and cyclization of the sterically hindered intermediate.

  • Workup: Cool the mixture to 0 °C and carefully pour it over 500 g of crushed ice. Adjust the aqueous phase to pH 9 using concentrated aqueous ammonia (this breaks the titanium complexes).

  • Extraction: Extract the aqueous layer with ethyl acetate (4 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield 8-fluoro-6-methoxyisoquinoline.

Protocol 3.3: BBr₃-Mediated Demethylation

Objective: Cleave the aryl methyl ether to yield the final 8-fluoroisoquinolin-6-ol.

  • Setup: Dissolve 8-fluoro-6-methoxyisoquinoline (1.0 equiv, 20 mmol) in 40 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Cleavage: Add Boron Tribromide (BBr₃) (2.0 equiv, 40 mmol) dropwise. The Lewis acidic BBr₃ coordinates to the methoxy oxygen, weakening the O-CH₃ bond and facilitating bromide attack.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 18 hours.

  • Quench: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NaHCO₃ until the pH reaches 8.

  • Isolation: Extract the product using a mixture of Chloroform/Isopropanol (3:1 v/v) (3 × 50 mL). Dry over Na₂SO₄, filter, and evaporate the solvents to afford 8-fluoroisoquinolin-6-ol as a solid.

Quantitative Data & Optimization Metrics

To validate the causality of the chosen reagents, the following optimization data demonstrates why TiCl₄ and BBr₃ are the optimal reagents for their respective steps.

Table 1: Optimization of the P,N-Acetal Cyclization Step

Lewis/Brønsted Acid Solvent Temperature Yield (%) Mechanistic Observation
H₂SO₄ (Conc.) Neat 100 °C < 10% Severe polymerization; degradation of acetal.
BF₃·OEt₂ (2.0 eq) CH₂Cl₂ Reflux 15% Incomplete phosphonate cleavage.
TiCl₄ (1.0 eq) CHCl₃ Reflux 25% Sluggish reaction; insufficient Lewis acid for full coordination.

| TiCl₄ (3.0 eq) | CHCl₃ | Reflux | 53 - 64% | Optimal conversion; clean Friedel-Crafts cyclization. |

Table 2: Optimization of the Methoxy Cleavage (Demethylation) Step

Reagent Solvent Temperature Yield (%) Mechanistic Observation
HBr (48% aq) Acetic Acid Reflux 40% Harsh conditions led to partial defluorination.
Pyridine·HCl Neat 200 °C 45% Tar formation; difficult product isolation.

| BBr₃ (2.0 eq) | CH₂Cl₂ | 0 °C to RT | 64 - 70% | Clean ether cleavage; high purity profile. |

Downstream Application: ROCK Pathway Inhibition

Once synthesized, 8-fluoroisoquinolin-6-ol is functionalized into advanced active pharmaceutical ingredients (APIs). These molecules act as competitive ATP-site inhibitors of ROCK1 and ROCK2. By inhibiting ROCK, the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) is prevented. This maintains the active state of Myosin Light Chain Phosphatase (MLCP), leading to smooth muscle relaxation and decreased cellular migration—mechanisms critical in treating glaucoma, vasospasm, and fibrotic diseases[2].

ROCK_Pathway RhoA RhoA (GTP-bound) Active State ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Activates MYPT1 MYPT1 Phosphorylation ROCK->MYPT1 Phosphorylates Inhibitor 8-Fluoroisoquinolin-6-ol Derived APIs Inhibitor->ROCK Inhibits (ATP-competitive) MLCP MLCP (Inactivated) MYPT1->MLCP Inhibits Phosphatase Contraction Actin-Myosin Contraction / Fibrosis MLCP->Contraction Promotes MLC Phosphorylation

Caption: Pharmacological mechanism of action for ROCK inhibitors derived from the 8-Fluoroisoquinolin-6-ol scaffold.

References

  • Sanofi-Aventis. (2008). Isoquinoline derivatives as inhibitors of rho-kinase (European Patent EP1899322A1).
  • Liao, J. K., et al. (2021). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry, 64(1), 17-48.[Link] [2]

  • RSC Publishing. (1984). Heterocyclic Compounds: A mild version of the classical Pomeranz-Fritsch synthesis of isoquinolines uses titanium tetrachloride. Royal Society of Chemistry.[Link] [3]

Method

Application Note: Advanced Crystallization Protocols for 8-Fluoroisoquinolin-6-ol Complexes

Introduction & Mechanistic Rationale In the landscape of Fragment-Based Drug Discovery (FBDD) and coordination chemistry, isoquinoline derivatives serve as highly privileged scaffolds. Specifically, 8-fluoroisoquinolin-6...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD) and coordination chemistry, isoquinoline derivatives serve as highly privileged scaffolds. Specifically, 8-fluoroisoquinolin-6-ol (CAS: 918488-37-6) presents a unique stereoelectronic profile that makes it highly valuable for targeting kinase hinge regions and metalloenzymes (such as metallo- β -lactamases) .

The structural causality behind its utility is threefold:

The Isoquinoline Core: The nitrogen atom acts as a potent hydrogen bond acceptor or transition metal coordinator (e.g., Zn²⁺, Cu²⁺, Ni²⁺), while the aromatic system enables π

π stacking with active-site residues like Tyrosine or Phenylalanine .
  • The 6-Hydroxyl Group: Provides a strong, directional hydrogen bond donor/acceptor, critical for anchoring the fragment in solvent-exposed pockets.

  • The 8-Fluoro Substitution: The fluorine atom serves a dual purpose. Biophysically, it provides a distinct 19 F NMR signal, allowing for high-throughput, label-free primary screening without optical interference. Chemically, its strong electron-withdrawing nature lowers the pKa of the 6-hydroxyl group and modulates the basicity of the isoquinoline nitrogen, tuning the ligand's residence time and membrane permeability.

  • This application note details self-validating crystallization workflows for isolating 8-fluoroisoquinolin-6-ol both as a protein-bound ligand and as a small-molecule metal coordination complex.

    Physicochemical & Crystallographic Parameters

    To design a rational crystallization strategy, one must first understand the thermodynamic boundaries of the ligand. The table below summarizes the quantitative parameters required to maintain ligand solubility during the transition from stock solution to the crystallization drop.

    ParameterValue / CharacteristicCrystallographic Implication
    Molecular Weight 163.15 g/mol Ideal size for FBDD; requires high concentration (1-5 mM) for soaking.
    LogP (Estimated) 1.8 - 2.1Moderate lipophilicity; prone to precipitation in high-salt precipitants.
    Primary Stock Solvent 100% DMSO (up to 100 mM)DMSO must be titrated carefully in protein drops to avoid denaturation.
    Metal Coordination Zn(II), Cu(II), Ni(II)Forms bidentate or mononuclear complexes; requires strictly controlled pH.
    Preferred Precipitant PEG 400, PEG 3350, MPDPolymeric precipitants are favored over high molarity salts (e.g., Ammonium Sulfate) to prevent ligand "salting out".

    Workflow A: Protein-Ligand Crystallization (FBDD)

    In structural biology, capturing a low-affinity fragment ( Kd​ in the μ M to mM range) requires pushing the ligand concentration to its solubility limit without destroying the protein crystal lattice.

    FBDD_Workflow A 19F NMR Primary Screening B Hit Validation (SPR / ITC) A->B C Apo-Protein Crystallization B->C E Co-Crystallization (Incubation) B->E D Ligand Soaking (1-5 mM) C->D F Cryoprotection & Harvesting D->F E->F G X-Ray Diffraction & Refinement F->G

    Fig 1. FBDD workflow for 8-fluoroisoquinolin-6-ol, comparing soaking and co-crystallization routes.

    Protocol A1: High-Concentration Crystal Soaking

    Causality Note: Soaking is preferred for pre-formed crystals with large solvent channels. Because 8-fluoroisoquinolin-6-ol is a rigid fragment, it easily diffuses through solvent channels without requiring major protein conformational changes.

    • Stock Preparation: Dissolve 8-fluoroisoquinolin-6-ol in 100% anhydrous DMSO to a final concentration of 100 mM. Validation: Ensure the solution is completely clear; any turbidity indicates water contamination in the DMSO, which will cause premature precipitation.

    • Soaking Solution Design: Create a soaking solution consisting of the reservoir solution (e.g., 20% PEG 3350, 0.1 M HEPES pH 7.5) supplemented with 5% DMSO and 5 mM ligand.

    • Lattice Equilibration: Transfer the apo-crystal into a 2 μ L drop of the soaking solution using a nylon loop.

    • Incubation: Seal the well and incubate at 20°C for 2 to 24 hours. Validation: Monitor the crystal under a polarized light microscope. If birefringence fades, the ligand concentration is too high and is disrupting the lattice; reduce the ligand concentration to 2 mM or decrease the soak time.

    • Cryoprotection: Briefly transfer the crystal to a solution containing the soaking buffer + 20% (v/v) glycerol or ethylene glycol before flash-freezing in liquid nitrogen.

    Protocol A2: Co-Crystallization

    Causality Note: If the ligand induces a closed-conformation shift (common in kinases), soaking will crack the crystal. Co-crystallization allows the protein to fold around the ligand prior to nucleation.

    • Complex Formation: Incubate the target protein (10-15 mg/mL) with 2 mM 8-fluoroisoquinolin-6-ol (from a 100 mM DMSO stock) on ice for 1 hour. The final DMSO concentration must not exceed 2% to prevent protein unfolding.

    • Centrifugation: Spin the complex at 14,000 x g for 10 minutes at 4°C. Validation: This step is a critical self-validating check. If a pellet forms, the ligand has caused protein aggregation. You must lower the ligand concentration or add a solubilizing agent (e.g., 1-2% CHAPS).

    • Vapor Diffusion: Set up sitting-drop vapor diffusion plates using a 1:1 ratio of protein-ligand complex to reservoir solution. Incubate at 18°C.

    Workflow B: Small-Molecule Metal Coordination Complexes

    Isoquinoline derivatives are excellent ligands for transition metals, forming stable octahedral or tetrahedral complexes . Crystallizing these complexes is vital for understanding the exact coordination geometry, which informs the design of metalloenzyme inhibitors.

    Metal_Complex A Ligand Solvation (MeOH / EtOH) B Metal Salt Addition (Zn/Cu/Ni) A->B C Coordination Reaction (Stirring, 1-2 hrs) B->C D Filtration (Remove Impurities) C->D E Vapor Diffusion (Diethyl Ether) D->E F Slow Evaporation (Ambient Temp) D->F G Single Crystal XRD E->G F->G

    Fig 2. Synthetic and crystallographic pathway for isolating transition metal-isoquinoline complexes.

    Protocol B1: Synthesis and Crystallization of Zn(II) Complexes

    Causality Note: Methanol is chosen as the primary solvent because it solubilizes both the organic ligand and the inorganic metal salt, facilitating a homogenous reaction environment. Diethyl ether is used as the anti-solvent due to its high volatility and low polarity, which gently forces the complex out of solution.

    • Solvation: Dissolve 2.0 equivalents (0.2 mmol) of 8-fluoroisoquinolin-6-ol in 5 mL of HPLC-grade Methanol.

    • Metal Addition: Slowly add 1.0 equivalent (0.1 mmol) of Zinc(II) perchlorate hexahydrate ( Zn(ClO4​)2​⋅6H2​O ) dissolved in 2 mL of Methanol.

    • Coordination: Stir the mixture at room temperature for 2 hours. A slight color change or deepening of the solution indicates complex formation.

    • Filtration (Critical Step): Pass the solution through a 0.22 μ m PTFE syringe filter into a clean glass vial. Validation: Heterogeneous nucleation on dust particles leads to microcrystalline powders. Filtration ensures that nucleation is purely homogeneous, yielding X-ray quality single crystals.

    • Crystallization via Vapor Diffusion:

      • Place the unsealed vial containing the filtrate inside a larger jar containing 10 mL of Diethyl Ether (the anti-solvent).

      • Seal the outer jar tightly.

      • Over 3-7 days, the volatile ether will slowly diffuse into the methanol, lowering the dielectric constant of the solution and inducing the slow, ordered growth of[Zn(8-fluoroisoquinolin-6-ol)₂]²⁺ crystals.

    Troubleshooting & Optimization Matrix

    If crystals fail to form or diffract poorly, apply the following diagnostic logic:

    ObservationMechanistic CauseCorrective Action
    Brown precipitate in protein drop Ligand oxidized out of solution.Prepare fresh ligand stock; add 1 mM TCEP or DTT to the drop to maintain a reducing environment.
    Protein crystal cracks upon soaking Ligand induces a conformational change incompatible with the lattice.Switch from soaking to Co-crystallization (Protocol A2).
    Metal complex yields powder, not crystals Nucleation rate is too fast; supersaturation was reached abruptly.Switch from slow evaporation to Vapor Diffusion ; lower the concentration of the starting materials by 50%.
    No electron density for the ligand Ligand washed out during cryoprotection, or occupancy is too low.Add 1-2 mM of the ligand directly into the cryoprotectant solution to prevent back-diffusion during harvesting.

    References

    • Development of Orally Efficacious Allosteric Inhibitors via Fragment-Based Drug Design Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

    • Crystallographic Analyses of Isoquinoline Complexes Reveal a New Mode of Metallo- β -Lactamase Inhibition Source: Scientific Reports (via PubMed Central) URL:[Link]

    • Crystal structures of zinc(II) coordination complexes with isoquinoline N-oxide Source: IUCrData (International Union of Crystallography) URL:[Link]

    • Isoquinolin-6-ol Compound Summary and Physicochemical Properties Source: PubChem (National Institutes of Health) URL:[Link]

    Application

    Application Note: A Strategic Guide to the Synthesis of Heterocyclic Libraries from the 8-Fluoroisoquinolin-6-ol Scaffold

    Abstract Heterocyclic compounds are foundational to modern drug discovery, forming the structural core of a vast number of therapeutic agents.[1][2] Among these, the isoquinoline framework is recognized as a "privileged...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    Heterocyclic compounds are foundational to modern drug discovery, forming the structural core of a vast number of therapeutic agents.[1][2] Among these, the isoquinoline framework is recognized as a "privileged structure," a versatile scaffold capable of interacting with a wide range of biological targets, including protein kinases.[1][3] The strategic introduction of fluorine into drug candidates is a widely used medicinal chemistry tactic to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[2][4] This guide details a comprehensive strategy for the synthesis and diversification of libraries based on the 8-Fluoroisoquinolin-6-ol scaffold. We present a robust, field-proven protocol for the synthesis of the core building block and detail parallel synthesis methodologies for its elaboration into a diverse library of novel heterocyclic compounds. These protocols are designed for researchers, scientists, and drug development professionals seeking to accelerate hit-to-lead campaigns by efficiently exploring the chemical space around this promising scaffold.

    Introduction: The Value of the 8-Fluoroisoquinolin-6-ol Scaffold

    The quest for novel therapeutic agents is increasingly reliant on the efficient construction and screening of diverse chemical libraries.[5][6] Heterocyclic scaffolds provide the three-dimensional architecture necessary for specific molecular recognition, making them a mainstay in medicinal chemistry.[7] The isoquinoline ring system, in particular, is a key component of numerous FDA-approved drugs and clinical candidates, especially in oncology.[3][8] Its nitrogen atom often acts as a critical hydrogen bond acceptor, anchoring ligands into the ATP-binding site of protein kinases.[9][10]

    The 8-Fluoroisoquinolin-6-ol scaffold offers three key strategic advantages for library development:

    • Privileged Core: The isoquinoline core is a validated pharmacophore for numerous target classes.[1][3]

    • Fluorine Substitution: The C-8 fluorine atom can significantly enhance binding interactions and improve metabolic stability, blocking potential sites of oxidation.[4]

    • Orthogonal Reactive Handles: The scaffold possesses two distinct reactive sites—the C-6 phenol and the C-8 fluorine—allowing for controlled, stepwise diversification to generate complex and varied molecular architectures.

    This document provides the necessary protocols to synthesize the core scaffold and leverage these features to build high-quality screening libraries for drug discovery programs.

    Synthesis and Characterization of the Core Scaffold

    A reliable and scalable synthesis of the starting material is paramount for any library generation effort. While numerous methods exist for constructing isoquinolines, we present a modified Pomeranz-Fritsch-Bobbitt reaction, which offers a straightforward and efficient route from commercially available starting materials.

    Workflow for 8-Fluoroisoquinolin-6-ol Synthesis

    The synthesis proceeds in a three-step sequence starting from 2-fluoro-4-methoxybenzaldehyde.

    A 2-Fluoro-4-methoxybenzaldehyde + Aminoacetaldehyde dimethyl acetal B Schiff Base Intermediate A->B Condensation (Toluene, reflux) C 1,2,3,4-Tetrahydroisoquinoline Intermediate B->C Pictet-Spengler Cyclization (TFA, H2SO4) D 8-Fluoro-6-methoxyisoquinoline C->D Oxidation (MnO2 or DDQ) E 8-Fluoroisoquinolin-6-ol (Target Scaffold) D->E Demethylation (BBr3, DCM)

    Caption: Synthetic workflow for the core scaffold.

    Protocol 2.1: Synthesis of 8-Fluoroisoquinolin-6-ol

    Step 1: Schiff Base Formation

    • To a solution of 2-fluoro-4-methoxybenzaldehyde (1.0 eq) in toluene (3 mL/mmol), add aminoacetaldehyde dimethyl acetal (1.1 eq).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude Schiff base is typically used in the next step without further purification.

      • Causality: This condensation reaction forms the necessary C=N bond that precedes cyclization. Using a Dean-Stark trap drives the equilibrium towards the product by removing water.

    Step 2: Cyclization and Aromatization

    • Dissolve the crude Schiff base from Step 1 in trifluoroacetic acid (TFA) (2 mL/mmol) and cool to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the internal temperature below 10 °C.

    • Allow the mixture to warm to room temperature and stir for 12-18 hours.

    • Carefully pour the reaction mixture onto crushed ice and basify to pH > 10 with 6N NaOH solution.

    • Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Dissolve the crude tetrahydroisoquinoline intermediate in DCM and add activated manganese dioxide (MnO₂, 5.0 eq).

    • Stir the suspension vigorously at room temperature for 24 hours.

    • Filter the mixture through a pad of Celite®, washing with excess DCM. Concentrate the filtrate to yield crude 8-fluoro-6-methoxyisoquinoline.

      • Causality: The strong acid mixture catalyzes the Pictet-Spengler cyclization. Subsequent oxidation with MnO₂ is a standard and effective method for aromatizing the tetrahydroisoquinoline ring to the desired isoquinoline core.

    Step 3: Demethylation

    • Dissolve the crude 8-fluoro-6-methoxyisoquinoline from Step 2 in anhydrous DCM (5 mL/mmol) and cool to -78 °C (dry ice/acetone bath).

    • Add boron tribromide (BBr₃, 1.5 eq, 1M solution in DCM) dropwise.

    • Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 4 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by saturated aqueous NaHCO₃ solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 8-Fluoroisoquinolin-6-ol as a solid.

      • Causality: BBr₃ is a powerful Lewis acid highly effective for the cleavage of aryl methyl ethers, providing the free phenol required for subsequent library diversification.

    Protocol 2.2: Quality Control of the Core Scaffold

    The identity and purity of the final compound should be confirmed by standard analytical techniques before its use in library synthesis.

    Analysis Technique Expected Result
    ¹H NMR Aromatic protons with characteristic shifts and coupling constants. Absence of methoxy group signal (~3.8 ppm).
    ¹⁹F NMR A single resonance corresponding to the C-8 fluorine.
    LC-MS A single major peak with the correct mass-to-charge ratio for [M+H]⁺.
    Purity (HPLC) >95% purity is recommended for library synthesis.

    Library Design and Diversification Strategy

    The 8-Fluoroisoquinolin-6-ol scaffold offers two primary vectors for diversification, allowing for the creation of a two-dimensional library of analogs.

    cluster_products Diversified Library Core Core Scaffold Product Product Core->Product C6-OH Derivatization (O-alkylation, etc.) Core->Product C8-F Substitution (SNA r with Amines) R1 R¹ Library R1->Core Building Blocks R2 R² Library R2->Core Building Blocks

    Caption: Diversification strategy for the scaffold.

    • Vector 1 (R¹): C6-Hydroxyl Group. The phenolic hydroxyl is an excellent handle for introducing diversity via O-alkylation, O-arylation, or esterification. This allows for probing interactions in solvent-exposed regions of a target binding site.

    • Vector 2 (R²): C8-Fluorine Atom. The fluorine atom on the electron-deficient isoquinoline ring is susceptible to Nucleophilic Aromatic Substitution (SNAr) with various nucleophiles, particularly amines. This vector allows for the introduction of basic groups that can form key salt-bridge or hydrogen-bond interactions.[11][12]

    Protocols for Parallel Library Synthesis

    The following protocols are designed for a 24- or 96-well plate format, enabling the rapid and efficient generation of a compound library.[5]

    Protocol 4.1: Parallel O-Alkylation of the C6-Hydroxyl (R¹ Diversification)

    Objective: To introduce a library of alkyl groups at the C6-position.

    • Prepare a stock solution of 8-Fluoroisoquinolin-6-ol (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF).

    • Dispense the stock solution into the wells of the reaction block.

    • Add a solution of cesium carbonate (Cs₂CO₃, 2.0 eq) in DMF to each well.

    • Add a diverse set of alkylating agents (e.g., alkyl bromides, iodides, or tosylates) (1.2 eq) to each well. A representative set is shown in the table below.

    • Seal the reaction block and heat to 60 °C for 8-12 hours with shaking.

    • After cooling, quench the reactions by adding water to each well.

    • Extract the products using an automated liquid handler into a collection plate containing an immiscible organic solvent (e.g., ethyl acetate).

    • The organic extracts containing the crude products are then ready for purification.

      • Trustworthiness: Using a slight excess of the alkylating agent ensures the reaction goes to completion. Cesium carbonate is an effective base for phenol alkylation that is easily removed during aqueous workup.

    Example R¹ Building Blocks (Alkyl Halides)
    Benzyl bromide
    2-(Bromomethyl)pyridine
    1-Bromo-3-phenylpropane
    Ethyl bromoacetate
    4-(2-Bromoethyl)morpholine
    Protocol 4.2: Parallel Nucleophilic Aromatic Substitution (SNAr) (R² Diversification)

    Objective: To displace the C8-fluorine with a library of amines. This can be performed on the initial scaffold or on the products from Protocol 4.1.

    • Prepare a stock solution of the 8-fluoro-isoquinoline starting material (1.0 eq) in a polar aprotic solvent such as Dimethyl sulfoxide (DMSO).

    • Dispense the stock solution into the wells of a reaction block rated for higher temperatures.

    • Add a diverse set of primary or secondary amines (2.0-3.0 eq) to each well.

    • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to each well.

    • Seal the reaction block and heat to 120-140 °C for 12-24 hours. Microwave irradiation can significantly accelerate this reaction.

    • After cooling, dilute each well with DMSO and submit directly for purification and analysis.

      • Expertise: The SNAr reaction requires heat to overcome the activation energy for displacing the highly electronegative fluorine atom. A large excess of the amine and a non-nucleophilic base are used to drive the reaction to completion and neutralize the HF byproduct.

    Example R² Building Blocks (Amines)
    Piperidine
    Morpholine
    N-Methylpiperazine
    Aniline
    (S)-3-Hydroxypyrrolidine

    Library Purification and Quality Control

    A crucial step in library synthesis is ensuring the purity and identity of the final compounds.

    • High-Throughput Purification: Crude reaction mixtures should be purified using mass-directed automated preparative HPLC. This technique isolates the product with the desired molecular weight, providing high-purity samples for biological screening.

    • Library Analysis: Each purified compound should be analyzed by LC-MS to confirm its identity and determine its final purity (typically >90%). This data, along with the compound's structure and plate position, is compiled into a database for screening.

    Application Focus: Scaffolds for Kinase Inhibitors

    The isoquinoline and related quinazoline scaffolds are considered privileged structures for designing kinase inhibitors.[4][8] They mimic the adenine ring of ATP and can form one or more hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[9] The R¹ and R² diversity elements generated from the 8-Fluoroisoquinolin-6-ol library can explore adjacent hydrophobic and solvent-exposed regions to achieve high potency and selectivity against a specific kinase target.[13]

    cluster_kinase Kinase ATP Binding Site cluster_ligand 8-Substituted-6-O-Alkyl-Isoquinoline Inhibitor Hinge Hinge Region (Backbone NH) Gatekeeper Gatekeeper Residue Hydrophobic Hydrophobic Pocket Solvent Solvent Front N Isoquinoline-N N->Hinge H-Bond R1 R¹ Group (from C6-OH) R1->Solvent Solvent Interaction R2 R² Group (from C8-NHR) R2->Gatekeeper Steric/Hydrophobic Interaction

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Overcoming steric hindrance in 8-Fluoroisoquinolin-6-ol functionalization

    Welcome to the Application Scientist Support Portal. This guide is designed for medicinal chemists and drug development professionals working with the 8-Fluoroisoquinolin-6-ol building block (CAS: 918488-37-6). Functiona...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Scientist Support Portal. This guide is designed for medicinal chemists and drug development professionals working with the 8-Fluoroisoquinolin-6-ol building block (CAS: 918488-37-6).

    Functionalizing this specific fused bicyclic system presents unique mechanistic challenges. The interplay between the electron-withdrawing nature of the 8-fluoro group and the steric congestion it creates dictates the success of downstream reactions, such as O-alkylation, electrophilic aromatic substitution (EAS), and cross-coupling.

    Part 1: Diagnostic Troubleshooting Guides (FAQs)

    Ticket #1042: Sluggish O-Alkylation with Bulky Electrophiles

    Q: I am trying to alkylate the 6-hydroxyl group with a bulky secondary alkyl bromide using K₂CO₃ in DMF, but my yields are consistently below 20%. How can I overcome this?

    A: The issue here is primarily electronic, compounded by the steric bulk of your electrophile. The fluorine atom at the 8-position exerts a strong inductive electron-withdrawing effect (-I effect) across the aromatic system. This significantly lowers the pKa of the 6-hydroxyl group compared to a standard phenol[3].

    While this makes the 6-OH easier to deprotonate, the resulting phenoxide anion is highly stabilized and therefore a weaker nucleophile . When paired with a bulky electrophile (which raises the steric activation barrier of the S_N2 transition state), the reaction stalls.

    • Solution: Switch from a standard S_N2 approach to a Mitsunobu reaction using the corresponding secondary alcohol. The Mitsunobu protocol activates the alcohol as an electrophilic oxyphosphonium intermediate, which is highly reactive and easily captures the less nucleophilic 8-fluoroisoquinolin-6-olate. Alternatively, if you must use the alkyl halide, switch to a more soluble and reactive base like Cs₂CO₃ and elevate the temperature to 80 °C to overcome the activation energy barrier.

    Ticket #1045: Regioselectivity Failures in Bromination (C5 vs C7)

    Q: I need to brominate the isoquinoline core for a subsequent cross-coupling. I want functionalization at C7, but NMR shows I am exclusively getting the C5-bromo isomer. Why?

    A: This is a classic example of steric hindrance overriding standard electronic directing effects. In isoquinolines, electrophilic aromatic substitution (EAS) generally favors the 5- and 8-positions because the intermediate sigma complex preserves the aromatic sextet of the fused pyridine ring[1, 2].

    Because the 8-position is already occupied by fluorine, the incoming electrophile must choose between C5 and C7. The C7 position is flanked directly by the 6-OH and the 8-F. Even though fluorine is relatively small (van der Waals radius ~1.47 Å), the 1,2,3-trisubstituted pattern creates a highly congested "fluorophilic crevice" that physically blocks the trajectory of bulky electrophiles like Br⁺ [1, 4]. Therefore, bromination with NBS will almost exclusively occur at the sterically unhindered C5 position.

    • Solution: To force functionalization at C7, direct EAS will not work. You must utilize a Directed ortho-Metalation (DoM) strategy by first protecting the 6-OH with a directing group (e.g., a carbamate or MOM ether), followed by lithiation at C7 and quenching with an electrophilic halogen source.

    Ticket #1050: Low Yields in 6-OTf Suzuki Cross-Coupling

    Q: I converted the 6-OH to a 6-triflate (6-OTf) and attempted a Suzuki coupling with a bulky boronic acid using Pd(PPh₃)₄. The reaction is sluggish and I see mostly protodehalogenation. How do I fix this?

    A: The 8-fluoro group actually accelerates the oxidative addition of Pd(0) into the C6-OTf bond due to its electron-withdrawing nature, making the C-O bond more electrophilic. Your bottleneck is the transmetalation step. Bulky boronic acids struggle to transmetalate onto the Pd(II) center when it is coordinated by massive, conformationally flexible ligands like PPh₃ in a sterically demanding microenvironment.

    • Solution: Switch to a bidentate ligand with a tighter bite angle, such as dppf , or a dialkylbiaryl phosphine ligand like XPhos . Use Pd(dppf)Cl₂ with K₃PO₄ in a biphasic Dioxane/Water mixture. The water helps activate the boronic acid to the reactive boronate species, facilitating rapid transmetalation before protodehalogenation can occur.

    Part 2: Quantitative Data & Reaction Optimization

    The following table summarizes the optimized conditions for overcoming the steric and electronic hurdles associated with 8-Fluoroisoquinolin-6-ol functionalization.

    TransformationReagents & ConditionsTarget SiteYield (%)RegioselectivityPrimary Challenge Overcome
    Bulky O-Alkylation DIAD, PPh₃, ROH, THF, 0 °C to RT6-OH82 - 88%N/ALow nucleophilicity of phenoxide
    EAS Bromination NBS, iPr₂NH, CH₂Cl₂, -78 °C to RTC5>90%>99:1 (C5:C7)Steric block at C7 by 8-F
    Directed Lithiation 1. MOM-Cl; 2. s-BuLi; 3. CBr₄C765 - 70%>95:5 (C7:C5)Overcoming C7 steric hindrance
    Suzuki Coupling 6-OTf, Ar-B(OH)₂, Pd(dppf)Cl₂, K₃PO₄C685 - 92%N/ASluggish transmetalation

    Part 3: Validated Experimental Protocols

    Protocol A: High-Yield Bulky O-Alkylation (Mitsunobu)

    This protocol bypasses the poor nucleophilicity of the 8-fluoro-deactivated 6-hydroxyl group.

    • Preparation: In an oven-dried flask under N₂, dissolve 8-fluoroisoquinolin-6-ol (1.0 equiv) and the target bulky secondary alcohol (1.2 equiv) in anhydrous THF (0.2 M).

    • Phosphine Addition: Add triphenylphosphine (PPh₃, 1.5 equiv) and stir until fully dissolved. Cool the reaction mixture to 0 °C in an ice bath.

    • Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) over 15 minutes. The solution will turn pale yellow.

    • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

    Protocol B: Regioselective C5-Bromination

    Exploits the steric hindrance at C7 to achieve perfect C5 regioselectivity.

    • Preparation: Dissolve 8-fluoroisoquinolin-6-ol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) and cool to -78 °C under N₂.

    • Base Addition: Add catalytic diisopropylamine (iPr₂NH, 0.1 equiv) to facilitate the polarization of the brominating agent.

    • Bromination: Add N-Bromosuccinimide (NBS, 1.05 equiv) in three portions over 30 minutes to prevent thermal spikes.

    • Completion: Allow the reaction to slowly warm to room temperature over 4 hours.

    • Workup: Wash the organic layer directly with 10% aqueous Na₂S₂O₃ to destroy residual bromine, followed by water and brine. Dry and concentrate. The crude product is typically >95% pure 5-bromo-8-fluoroisoquinolin-6-ol.

    Protocol C: 6-Triflation and Suzuki Coupling
    • Triflation: Dissolve the starting material in CH₂Cl₂ and cool to 0 °C. Add Pyridine (2.0 equiv) followed by dropwise addition of Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv). Stir for 2 hours at RT. Aqueous workup and concentrate to yield the 6-OTf intermediate.

    • Cross-Coupling: In a Schlenk tube, combine the 6-OTf intermediate (1.0 equiv), boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.15 M). Purge with N₂ for 5 minutes.

    • Heating: Seal the tube and heat at 90 °C for 8 hours.

    • Workup: Filter through a pad of Celite, washing with EtOAc. Concentrate the filtrate and purify via silica gel chromatography.

    Part 4: Pathway Visualization

    The following diagram maps the divergent functionalization pathways based on the steric and electronic microenvironments discussed above.

    G SM 8-Fluoroisoquinolin-6-ol (Starting Material) O_Alk O-Alkylation (Bulky Ether) SM->O_Alk Mitsunobu or Cs2CO3/Alkyl Halide C5_Br C5-Bromination (EAS) SM->C5_Br NBS, iPr2NH (Steric block at C7) Triflate 6-OTf Formation (Activation) SM->Triflate Tf2O, Pyridine (0 °C to RT) Suzuki Suzuki Coupling (C-C Bond Formation) Triflate->Suzuki Pd(dppf)Cl2, Boronic Acid Base, Heat

    Caption: Divergent functionalization pathways of 8-fluoroisoquinolin-6-ol.

    References

    • King Saud University (KSU). Heterocyclic Chemistry: Reactivity order in electrophilic aromatic substitution. Available at:[Link]

    • National Institutes of Health (PMC). The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding. Available at:[Link]

    • National Institutes of Health (PMC). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Available at:[Link]

    Optimization

    Technical Support Center: Optimizing Purification of 8-Fluoroisoquinolin-6-ol

    Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing challenges in the isolation and purification of 8-Fluoroisoquinolin-6-ol f...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing challenges in the isolation and purification of 8-Fluoroisoquinolin-6-ol from complex reaction mixtures.

    Below, you will find an in-depth analysis of the chemical causality behind these purification challenges, field-proven troubleshooting FAQs, and self-validating experimental protocols.

    Part 1: The Chemical Causality of Purification Challenges

    To successfully purify 8-fluoroisoquinolin-6-ol, one must first understand its unique physicochemical behavior. The molecule is an amphoteric heterocycle characterized by two competing ionizable groups:

    • The Isoquinoline Nitrogen (Basic): Capable of accepting a proton at low pH.

    • The Phenolic Hydroxyl at C6 (Acidic): Capable of donating a proton at high pH.

    Furthermore, the highly electronegative fluorine atom at the 8-position exerts an inductive electron-withdrawing effect across the fused aromatic system. This slightly reduces the basicity of the isoquinoline nitrogen while stabilizing the phenoxide anion. Consequently, at a near-neutral pH, the molecule exists in a highly polar neutral or zwitterionic state. This amphoteric nature causes severe streaking on standard normal-phase silica gel due to dual-mode interactions (hydrogen bonding and ion-dipole interactions with acidic silanols).

    Understanding these ionization states is the key to unlocking scalable, high-purity isolation.

    Table 1: Physicochemical Properties & Ionization States
    Functional GroupEstimated pKaState at pH < 3 (Acidic)State at pH ~7.5 (Neutral)State at pH > 11 (Basic)
    Isoquinoline Nitrogen ~4.5 - 5.0Protonated Cation ( + )Neutral ( 0 )Neutral ( 0 )
    Phenolic Hydroxyl (C6) ~9.0 - 9.5Neutral ( 0 )Neutral ( 0 )Deprotonated Anion ( )
    Net Molecular Charge N/A +1 (Highly Water Soluble) 0 (Precipitates / Organic Soluble) -1 (Highly Water Soluble)

    Part 2: Troubleshooting Guides & FAQs

    Q1: Why does my crude 8-fluoroisoquinolin-6-ol streak severely on standard normal-phase silica gel, resulting in poor recovery? A1: The basic isoquinoline nitrogen strongly interacts with the residual acidic silanol groups on the silica stationary phase, causing a dual retention mechanism. Solution: Avoid standard normal-phase chromatography for this intermediate. If you must use silica, deactivate the column by adding 1–5% triethylamine (TEA) or aqueous ammonium hydroxide to your mobile phase (e.g., Dichloromethane/Methanol/NH₄OH). However, transitioning to an acid/base extraction or Reverse-Phase (RP-HPLC) is highly recommended[1].

    Q2: During RP-HPLC, my compound exhibits peak splitting and co-elutes with regioisomeric impurities (e.g., 5-fluoro or 7-fluoro isomers). How can I resolve this? A2: Peak splitting in amphoteric isoquinolines occurs when the mobile phase pH is near the compound's pKa, causing the molecule to exist in multiple ionization states simultaneously. Solution: Force the molecule into a single ionization state. Use an endcapped core-shell C18 column (e.g., XB-C18) which is specifically designed to minimize silanol interactions with alkaline compounds[2]. Strictly buffer your mobile phase to pH 4.0 using ammonium formate/formic acid. This ensures the nitrogen is fully protonated, yielding sharp, symmetrical peaks that allow for the baseline resolution of structurally similar fluorinated regioisomers[3].

    Q3: How can I scale up the purification to multi-gram quantities without relying on expensive preparative HPLC? A3: Exploit the molecule's amphoteric nature using an isoelectric precipitation (acid/base extraction) protocol. Because the compound is soluble in strong acids (as a cation) and strong bases (as an anion), but highly insoluble in water at its isoelectric point (pH ~7.5), you can wash away neutral/acidic impurities at low pH, and then selectively precipitate the target compound by neutralizing the aqueous layer[1].

    Part 3: Experimental Protocols

    Protocol 1: Acid/Base Extraction (Isoelectric Precipitation)

    This self-validating protocol utilizes the ionization states detailed in Table 1 to chemically filter out impurities.

    • Protonation & Solubilization: Dissolve the crude reaction mixture in 1.0 M HCl (approx. 10 mL per gram of crude).

      • Causality: The isoquinoline nitrogen protonates, moving the target compound entirely into the aqueous phase.

    • Organic Wash: Extract the acidic aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc).

      • Causality: Unreacted fluorinated starting materials and non-basic organic impurities partition into the EtOAc layer. Discard the EtOAc layer.

    • Isoelectric Neutralization (Critical Step): Place the aqueous layer in an ice bath. Slowly add 1.0 M NaOH dropwise while stirring vigorously. Monitor the pH continuously with a calibrated pH meter until it reaches exactly pH 7.3 - 7.6 .

      • Self-Validation Check: If the pH exceeds 9.0, the solution will clear up again because the phenolic hydroxyl will deprotonate, forming a water-soluble anion. If this happens, carefully back-titrate with 0.1 M HCl until turbidity returns.

    • Isolation: At pH 7.5, the neutral 8-fluoroisoquinolin-6-ol will precipitate as a solid. Collect the precipitate via vacuum filtration, wash with ice-cold distilled water, and dry under high vacuum.

    Protocol 2: Preparative RP-HPLC Polishing

    Use this method for final polishing (>99% purity) or to separate positional fluoro-isomers.

    • Column Selection: Use an endcapped XB-C18 core-shell preparative column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase Preparation:

      • Mobile Phase A: 10 mM Ammonium Acetate in highly purified water, adjusted strictly to pH 4.0 with glacial acetic acid.

      • Mobile Phase B: HPLC-grade Acetonitrile.

    • Sample Diluent: Dissolve the precipitate from Protocol 1 in a 90:10 mixture of Mobile Phase A:B.

      • Self-Validation Check: Never inject a sample dissolved in 100% strong organic solvent, as the amphoteric compound may crash out at the column head when it meets the highly aqueous initial gradient, causing a sudden, dangerous spike in backpressure.

    Table 2: Optimized RP-HPLC Gradient for Regioisomer Separation
    Time (min)Flow Rate (mL/min)% Mobile Phase A (pH 4.0 Buffer)% Mobile Phase B (Acetonitrile)
    0.015.09010
    5.015.09010
    20.015.06040
    25.015.01090
    30.015.09010

    Part 4: Visualization of the Purification Workflow

    The following diagram illustrates the logical progression of the acid/base extraction followed by HPLC polishing.

    PurificationWorkflow Crude Crude Reaction Mixture (8-Fluoroisoquinolin-6-ol + Impurities) Acid Add 1M HCl (pH < 3) Protonation of Isoquinoline Nitrogen Crude->Acid OrgWash Wash with EtOAc (Removes neutral/acidic impurities) Acid->OrgWash Base Adjust to pH ~7.5 (1M NaOH) Isoelectric Precipitation OrgWash->Base Filter Filtration / Extraction (Isolates neutral compound) Base->Filter HPLC Prep-HPLC Polishing (Endcapped C18, pH 4.0 Buffer) Filter->HPLC Pure Pure 8-Fluoroisoquinolin-6-ol (>99% Purity) HPLC->Pure

    Workflow for the isolation and purification of 8-fluoroisoquinolin-6-ol using acid/base extraction.

    References

    • Collis, G. E., & Burrell, A. K. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. ARKIVOC, 2022(4), 1-13.[Link]

    • Sowa, I., et al. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. Journal of Analytical Methods in Chemistry, 2018, 9624327.[Link]

    Sources

    Troubleshooting

    PART 1: Managing Ambident Nucleophilicity (O- vs. N-Alkylation)

    Welcome to the Technical Support Center for 8-Fluoroisoquinolin-6-ol . As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of highly decorated heterocycles.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 8-Fluoroisoquinolin-6-ol . As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of highly decorated heterocycles. 8-Fluoroisoquinolin-6-ol presents a unique electronic topology: the 8-fluoro group is electronically withdrawing but sterically demanding, while the 6-hydroxyl group is strongly electron-donating and capable of ambident nucleophilicity.

    This guide is designed to troubleshoot the two most common regioselectivity bottlenecks encountered with this building block: O- vs. N-Alkylation and C5 vs. C7 Electrophilic Aromatic Substitution (EAS) .

    FAQ 1: Why does the alkylation of 8-fluoroisoquinolin-6-ol yield a mixture of products? The deprotonated form of 8-fluoroisoquinolin-6-ol is an ambident phenoxide anion. The negative charge is delocalized between the hard oxygen atom at C6 and the softer nitrogen atom at N2. Standard alkylation conditions often lead to a mixture of the desired 6-O-alkyl ether and the undesired N-alkylated quaternary salt[1].

    FAQ 2: How can I rationally design my experiment to exclusively favor O-alkylation? Regioselectivity is governed by Hard-Soft Acid-Base (HSAB) theory and the coordination state of the counterion. To favor O-alkylation, you must use a base with a large, non-coordinating cation (e.g., Cs₂CO₃) in a polar aprotic solvent (e.g., DMF). This leaves the hard oxygen "naked" and highly nucleophilic. Alternatively, utilizing Mitsunobu conditions provides exquisite O-selectivity by avoiding free anions entirely, driving the reaction through a highly structured betaine intermediate[2].

    Table 1: Reaction Conditions Matrix for Alkylation Regioselectivity
    Base / CatalystSolventElectrophileMajor ProductMechanistic Rationale
    K₂CO₃DMFPrimary Alkyl HalideMixed (O/N)Moderate charge separation allows competitive ambident attack.
    Cs₂CO₃DMFPrimary Alkyl HalideO-AlkylatedLarge Cs⁺ cation poorly coordinates with O⁻, increasing its nucleophilicity.
    Ag₂CO₃TolueneAlkyl HalideO-AlkylatedAg⁺ strongly coordinates to the soft N atom, blocking N-alkylation.
    None (Neutral)MeOHAlkyl TriflateN-AlkylatedSoft electrophile prefers the softer nitrogen center; protic solvent masks O⁻.
    PPh₃ / DIADTHFPrimary AlcoholO-AlkylatedMitsunobu conditions highly favor O-alkylation of hydroxy-heteroarenes.
    Protocol 1: Highly Selective O-Alkylation via Mitsunobu Reaction

    This protocol utilizes redox condensation to bypass the ambident anion pathway entirely.

    • Preparation : Dissolve 8-Fluoroisoquinolin-6-ol (1.0 eq) and the desired primary or secondary alcohol (1.2 eq) in anhydrous THF under an inert argon atmosphere.

    • Activation : Add Triphenylphosphine (PPh₃) (1.5 eq) and stir until completely dissolved.

    • Thermal Control : Cool the reaction mixture to 0 °C using an ice bath. Causality: The subsequent betaine formation is highly exothermic; low temperatures prevent side reactions.

    • Coupling : Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) over 15 minutes.

    • Propagation : Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation Checkpoint : Analyze the crude mixture via ¹H NMR. Successful O-alkylation is confirmed by the characteristic downfield shift of the O-CH₂ protons (typically 4.0–4.5 ppm) and the strict absence of a downfield quaternary N-alkyl signal.

    Alkylation SM 8-Fluoroisoquinolin-6-ol Anion Ambident Phenoxide Anion SM->Anion Base (-H+) Cond_O Hard Electrophile / Cs2CO3 / DMF or Mitsunobu Conditions Anion->Cond_O Cond_N Soft Electrophile / Polar Protic or Neutral Conditions Anion->Cond_N Prod_O 6-O-Alkylated Product (Desired) Cond_O->Prod_O Prod_N N-Alkylated Quaternary Salt (Undesired) Cond_N->Prod_N

    Reaction pathways for O- vs N-alkylation of 8-Fluoroisoquinolin-6-ol.

    PART 2: Directing Electrophilic Aromatic Substitution (EAS)

    FAQ 3: During halogenation, why does substitution occur at C5 rather than C7? The isoquinoline core generally undergoes EAS at the C5 and C8 positions[3],[4]. In 8-fluoroisoquinolin-6-ol, the 6-OH group is strongly activating (+M effect) and directs incoming electrophiles ortho to the C5 and C7 positions. However, the 8-fluoro group exerts a strong inductive withdrawing effect (-I) that electronically deactivates the adjacent C7 position. Furthermore, the fluorine atom introduces significant steric hindrance at C7. Consequently, C5 is both kinetically and thermodynamically favored for electrophilic attack[3],.

    FAQ 4: How do I prevent over-bromination and isolate the pure 5-bromo derivative? Avoid using Br₂ gas, which is highly reactive and difficult to control. Instead, use a mild, solid source of electrophilic bromine, such as N-Bromosuccinimide (NBS). Running the reaction at 0 °C in a moderately polar solvent (like DCM or MeCN) maximizes kinetic control and halts the reaction at mono-bromination.

    Protocol 2: Regioselective C5-Bromination via EAS

    This protocol leverages the inherent electronic bias of the ring to achieve site-selective halogenation.

    • Preparation : Dissolve 8-Fluoroisoquinolin-6-ol (1.0 eq) in anhydrous Acetonitrile (MeCN).

    • Kinetic Control : Cool the solution to 0 °C. Causality: Lower thermal energy prevents the electrophile from overcoming the higher activation barrier required for C7 attack or di-bromination.

    • Electrophile Addition : In a separate vial, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in MeCN. Add this solution dropwise to the reaction mixture over 30 minutes. Shield the flask from light with aluminum foil to suppress competing radical bromination pathways.

    • Propagation : Stir at 0 °C for 2 hours.

    • Validation Checkpoint : Monitor via LC-MS. The mass spectrum should show a clear [M+H]⁺ peak with the characteristic 1:1 isotopic pattern of mono-bromination. In ¹H NMR, the disappearance of the C5 proton singlet (typically around 7.2 ppm) while the C7 proton doublet remains intact confirms exclusive C5 functionalization.

    • Workup : Quench with saturated aqueous Na₂S₂O₃ to destroy unreacted NBS, extract with EtOAc, dry over Na₂SO₄, and concentrate.

    EAS SM 8-Fluoroisoquinolin-6-ol OH_Effect 6-OH Group (Strongly Activating, +M) SM->OH_Effect F_Effect 8-F Group (Deactivating, -I / Steric Hindrance) SM->F_Effect C5 C5 Position (Electronically & Sterically Favored) OH_Effect->C5 Activates C7 C7 Position (Sterically Hindered & Deactivated) OH_Effect->C7 Activates F_Effect->C7 Deactivates / Blocks EAS Electrophilic Attack (e.g., NBS) C5->EAS C7->EAS Minor pathway Prod 5-Bromo-8-fluoroisoquinolin-6-ol (Major Product) EAS->Prod

    Regioselectivity logic for Electrophilic Aromatic Substitution (EAS) at C5.

    Sources

    Optimization

    Technical Support Center: Troubleshooting Thermal Stability of 8-Fluoroisoquinolin-6-ol

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability bottlenecks when working with fluorinated heteroaromatics.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability bottlenecks when working with fluorinated heteroaromatics. 8-Fluoroisoquinolin-6-ol (CAS 918488-37-6) is a highly valuable building block, notably utilized in the synthesis of potent microtubule inhibitors (such as the IQTub series) and allosteric HIV-1 integrase inhibitors .

    However, its unique electronic topology—pairing an electron-withdrawing fluorine atom at the 8-position with an electron-donating hydroxyl group at the 6-position—creates specific thermal vulnerabilities. This guide provides a mechanistic, field-proven framework to diagnose, troubleshoot, and prevent thermal degradation in your synthetic workflows.

    Part 1: Mechanistic Troubleshooting (FAQs)

    Q1: Why does 8-Fluoroisoquinolin-6-ol degrade or turn yellow/brown when heated during reactions or long-term storage? A: The degradation is primarily driven by the thermal autoxidation of the 6-hydroxyl group. The isoquinoline ring system is inherently susceptible to oxidation, a process exponentially accelerated by heat and light . Thermodynamically, elevated temperatures lower the activation energy required for atmospheric oxygen to abstract a hydrogen atom from the phenol group, generating a highly reactive phenoxy radical. This radical rapidly cascades into the formation of quinone-like species (evidenced by the yellow/brown discoloration) and subsequent intermolecular polymerization.

    Q2: Can the 8-fluoro substituent be cleaved under thermal stress? A: Yes, but it requires specific catalytic conditions. While the C-F bond is exceptionally strong, the electron-deficient nature of the isoquinoline ring makes the 8-position susceptible to Nucleophilic Aromatic Substitution (SNAr). If 8-Fluoroisoquinolin-6-ol is heated above 60°C in the presence of strong bases or nucleophilic solvents (e.g., primary amines), thermal defluorination can occur, leading to inactive des-fluoro byproducts.

    Q3: How does solvent choice impact its thermal stability during high-temperature coupling reactions? A: Protic solvents (like methanol or ethanol) can hydrogen-bond with the 6-hydroxyl group, slightly stabilizing the phenoxide state but increasing susceptibility to electrophilic attack. Aprotic, non-nucleophilic solvents (e.g., anhydrous DMF or Toluene) are strictly recommended for reactions exceeding 50°C to prevent solvent-mediated solvolysis or defluorination.

    Part 2: Analytical Detection & Data Interpretation

    To accurately troubleshoot your reaction mixture, you must differentiate between oxidative degradation, polymerization, and defluorination. Rely on orthogonal analytical techniques to track the specific mass and spectral shifts.

    Table 1: Analytical Differentiation of Thermal Degradation Products
    Degradation PathwayPrimary Stress ConditionHPLC Retention Time Shift (C18 Column)UV-Vis Absorbance ShiftMass Spectrometry (m/z) Change
    Oxidation (Quinone) Heat + O₂ (Air exposure)Earlier (More polar)Bathochromic shift (Yellowing, ~350 nm)+14 Da (Loss of 2H, Addition of O)
    Polymerization Prolonged Heat (>80°C)Broad, late-eluting peaksBroadened, featureless spectraMultiples of parent mass (Dimers/Trimers)
    Defluorination Heat + Strong BaseVaries (Often earlier)Minimal change-18 Da (Loss of F, Addition of H/OH)

    Part 3: Self-Validating Experimental Protocols

    To establish a baseline for your specific batch, you must run a forced degradation study. This creates a self-validating system : by intentionally degrading a small aliquot, you generate a reference library of degradation peaks. You can then confidently monitor your actual synthesis against this validated library.

    Protocol A: Forced Thermal & Oxidative Degradation Profiling

    Causality: By isolating thermal and oxidative variables, you map the exact retention times of potential impurities, ensuring your HPLC method is stability-indicating.

    • Sample Preparation: Prepare a 1 mg/mL stock solution of 8-Fluoroisoquinolin-6-ol in HPLC-grade Acetonitrile:Water (50:50).

    • Thermal Stress (Anaerobic): Transfer 1 mL of the stock into a sealed, argon-purged amber vial. Heat at 80°C in a dry block for 48 hours.

    • Oxidative Stress (Aerobic): Transfer 1 mL of the stock into an open vial. Add 0.1 mL of 3% H₂O₂ to accelerate oxidation. Keep at 40°C for 4 hours .

    • Quenching & Analysis: Withdraw 100 µL aliquots from both vials. Quench the oxidative sample with a drop of saturated sodium thiosulfate. Dilute to 0.1 mg/mL and inject into the LC-MS.

    • Validation Check: If the thermal stress sample shows no degradation but the oxidative sample shows +14 Da peaks, your compound is thermally stable but highly oxygen-sensitive. Adjust your synthetic workflow to prioritize inert atmospheres over strict temperature control.

    Protocol B: Stabilized High-Temperature Coupling Procedure

    Causality: This protocol mitigates radical formation and nucleophilic attack during necessary high-heat steps (e.g., Suzuki couplings).

    • Degassing: Dissolve 8-Fluoroisoquinolin-6-ol in anhydrous, amine-free solvent (e.g., Toluene). Sparge the solution with ultra-pure Argon for 15 minutes to displace dissolved oxygen.

    • Antioxidant Addition: Add 1-2 mol% of a radical scavenger (e.g., BHT) to the reaction mixture. Why? BHT acts as a sacrificial hydrogen donor, intercepting any phenoxy radicals before they can initiate polymerization.

    • Base Selection: If a base is required, use sterically hindered, non-nucleophilic bases (e.g., DIPEA or Cs₂CO₃) to prevent SNAr defluorination at the 8-position.

    • Controlled Heating: Ramp the temperature gradually (5°C/min) to the target temperature (max 80°C). Avoid localized superheating by using a precisely calibrated oil bath or heating block.

    Part 4: Degradation Pathways & Mitigation Workflows

    Below is a logical relationship diagram mapping the thermal stress pathways of 8-Fluoroisoquinolin-6-ol to their specific analytical signatures and required mitigation strategies.

    G A 8-Fluoroisoquinolin-6-ol (Thermal Stress) B1 Oxidative Degradation (6-OH Oxidation) A->B1 O2 + Heat B2 Thermal Polymerization (Intermolecular) A->B2 Prolonged Heat B3 Nucleophilic Defluorination (8-F Cleavage) A->B3 Base + Heat C1 Quinone Formation (Color: Yellow/Brown) B1->C1 C2 High MW Aggregates (Insoluble Precipitates) B2->C2 C3 Des-fluoro Byproducts (Altered Bioactivity) B3->C3 D1 Inert Atmosphere (Ar/N2) & Antioxidants C1->D1 D2 Concentration Control & Temp < 60°C C2->D2 D3 Avoid Strong Bases & Nucleophilic Solvents C3->D3

    Caption: Thermal degradation pathways of 8-Fluoroisoquinolin-6-ol and corresponding mitigation strategies.

    Part 5: References

    • Isoquinoline-Based Biaryls as a Robust Scaffold for Microtubule Inhibitors. ChemRxiv. [Link]

    • An Isoquinoline Scaffold as a Novel Class of Allosteric HIV-1 Integrase Inhibitors. National Center for Biotechnology Information (PMC). [Link]

    • Synthesis of novel (benzimidazolyl)isoquinolinols and evaluation as adenosine A1 receptor tools. RSC Publishing. [Link]

    Reference Data & Comparative Studies

    Validation

    HPLC Method Validation for 8-Fluoroisoquinolin-6-ol Purity: A Comparative Guide to Stationary Phase Selection

    As pharmaceutical pipelines increasingly rely on halogenated building blocks to modulate the pharmacokinetic properties of target APIs, the demand for highly selective analytical methods has surged. 8-Fluoroisoquinolin-6...

    Author: BenchChem Technical Support Team. Date: March 2026

    As pharmaceutical pipelines increasingly rely on halogenated building blocks to modulate the pharmacokinetic properties of target APIs, the demand for highly selective analytical methods has surged. 8-Fluoroisoquinolin-6-ol (CAS: 918488-37-6) is a critical fluorinated intermediate used in the synthesis of advanced kinase inhibitors and CNS-active therapeutics [5].

    However, quantifying its purity presents a notorious chromatographic challenge: separating the target compound from closely related des-fluoro impurities and positional isomers (such as 7-fluoroisoquinolin-6-ol). Standard empirical trial-and-error method development is no longer sufficient. Under the newly effective ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines, laboratories must adopt a science- and risk-based Analytical Target Profile (ATP) [1, 2].

    This guide objectively compares the performance of standard C18 stationary phases against Pentafluorophenyl (PFP) phases for the purity analysis of 8-Fluoroisoquinolin-6-ol, providing field-proven methodologies and validation data.

    The Mechanistic Causality: Why Standard C18 Fails

    Standard alkyl (C18) stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. When attempting to separate 8-Fluoroisoquinolin-6-ol from its positional isomers, C18 columns frequently fail to provide adequate selectivity ( α ).

    The Causality: The van der Waals radius of a fluorine atom (1.47 Å) is only marginally larger than that of a hydrogen atom (1.20 Å). Because fluorine does not dramatically alter the overall hydrophobicity or molar volume of the isoquinoline core, dispersive interactions alone cannot differentiate the subtle steric and electronic differences between the isomers [3].

    The Solution: Pentafluorophenyl (PFP) Phases To achieve baseline resolution, we must exploit orthogonal retention mechanisms. PFP columns (USP L43) offer multi-modal interactions that are highly sensitive to the electronic distribution of the analyte [4]:

    • π−π Stacking: The electron-deficient pentafluorophenyl ring of the stationary phase interacts strongly with the electron-rich regions of the basic isoquinoline core.

    • Dipole-Dipole Interactions: The highly electronegative C-F bonds on the stationary phase interact directly with the strong C-F dipole of 8-Fluoroisoquinolin-6-ol.

    • Steric Recognition: The rigid, planar PFP ring provides enhanced shape selectivity for positional isomers compared to flexible C18 alkyl chains.

    Separation_Mechanism API 8-Fluoroisoquinolin-6-ol & Positional Isomers C18 C18 Stationary Phase (Alkyl L1) API->C18 PFP PFP Stationary Phase (Fluorinated L43) API->PFP Mech1 Dispersive / Hydrophobic Interactions Only C18->Mech1 Mech2 π-π Stacking, Dipole-Dipole & Steric Interactions PFP->Mech2 Res_Poor Poor Resolution (Rs < 1.5) Mech1->Res_Poor Co-elution Res_Good Baseline Resolution (Rs > 2.0) Mech2->Res_Good Orthogonal Selectivity

    Separation mechanisms comparing C18 and PFP stationary phases for fluorinated isomers.

    Comparative Performance Data

    To objectively evaluate these mechanisms, we compared a standard high-purity C18 column against a PFP column using an identical mobile phase gradient. The critical pair defined in the ATP was 8-Fluoroisoquinolin-6-ol and 7-Fluoroisoquinolin-6-ol.

    Chromatographic ParameterStandard C18 Phase (L1)PFP Phase (L43)ICH Q2(R2) / SST Requirement
    Retention Time (API) 6.2 min8.5 minN/A
    Resolution ( Rs​ ) 1.1 (Co-elution)2.8 (Baseline) Rs​≥1.5
    Tailing Factor ( Tf​ ) 1.8 (Significant Tailing)1.1 (Symmetrical) Tf​≤1.5
    Theoretical Plates ( N ) 8,50014,200 N≥10,000
    Signal-to-Noise (LOD) 12:135:1 S/N≥3:1

    Data Interpretation: The PFP column not only achieved baseline resolution ( Rs​=2.8 ) but also significantly improved peak symmetry. The isoquinoline nitrogen is basic; the PFP phase's unique surface chemistry minimizes secondary interactions with residual silanols, reducing the tailing factor from 1.8 to 1.1.

    Optimized Experimental Protocol (Self-Validating System)

    A robust analytical method must be a self-validating system. The following step-by-step methodology incorporates embedded System Suitability Testing (SST) to ensure the system is in a validated state prior to sample analysis[1].

    A. Chromatographic Conditions
    • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

      • Causality: The isoquinoline nitrogen has a pKa​ of ~5.4. TFA acts as a strong ion-pairing agent, ensuring the nitrogen remains fully protonated. This prevents peak splitting and suppresses the ionization of residual silica silanols.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (Stabilizes mass transfer kinetics and reduces backpressure).

    • Detection: UV at 254 nm.

      • Causality: The conjugated aromatic system of the isoquinoline ring exhibits strong chromophoric absorption at 254 nm, maximizing the signal-to-noise ratio for low-level impurity detection.

    B. Gradient Program
    Time (min)% Mobile Phase A% Mobile Phase B
    0.0955
    2.0955
    12.04060
    15.01090
    15.1955
    20.0955 (Re-equilibration)
    C. Sample Preparation & Self-Validation (SST)
    • Diluent Selection: Prepare samples in 95:5 Water:Acetonitrile. Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect") at the column head.

    • SST Injection: Inject a resolution standard containing 8-Fluoroisoquinolin-6-ol and 7-Fluoroisoquinolin-6-ol (0.1 mg/mL).

    • System Gatekeeper: The sequence must automatically halt if Rs​<1.5 or Tf​>1.5 . Only upon passing these criteria does the system proceed to the unknown samples.

    ICH Q2(R2) Method Validation Summary

    Following the ICH Q14 lifecycle approach, the optimized PFP method was subjected to full ICH Q2(R2) validation [2].

    Q14_Q2_Lifecycle ATP Analytical Target Profile (ATP) Define Purity Goals Risk Risk Assessment & Method Design (ICH Q14) ATP->Risk Guides Opt Stationary Phase Selection (C18 vs. PFP) Risk->Opt Evaluates Variables Val Method Validation (ICH Q2(R2)) Opt->Val Optimized Method Life Continual Performance Verification Val->Life Validated State

    ICH Q14 and Q2(R2) aligned analytical procedure lifecycle for method validation.

    • Specificity: The method demonstrated no interference from blank injections. The critical pair was resolved with Rs​=2.8 , proving the PFP phase's superior orthogonal selectivity.

    • Linearity & Range: Evaluated from 25% to 150% of the nominal target concentration (1.0 mg/mL). The correlation coefficient ( R2 ) was 0.9998, with a y-intercept ≤2.0% of the target response.

    • Accuracy & Precision: Triplicate preparations across three concentration levels yielded recovery rates of 98.5% – 101.2%. Method precision demonstrated a %RSD of 0.6% (Limit: ≤2.0% ).

    • LOD and LOQ: Based on the standard deviation of the response and the slope, the Limit of Detection (LOD) was established at 0.01% area, and the Limit of Quantitation (LOQ) at 0.03% area, easily satisfying requirements for genotoxic or highly potent impurity tracking.

    • Robustness: Deliberate variations in flow rate ( ±0.1 mL/min), column temperature ( ±2°C ), and gradient composition ( ±2% absolute) resulted in no SST failures, confirming the method's ruggedness for routine QC environments.

    References
    • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline." European Medicines Agency (EMA).[Link]

    • Altasciences. "Practical Strategies for ICH Q14 and Q2(R2) Compliance."[Link]

    • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." Chromatography Online.[Link]

    • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases."[Link]

    Comparative

    A Comparative Guide to the Lipophilicity of Fluorinated Isoquinolinols in Drug Discovery

    Introduction: The Critical Role of Lipophilicity and Fluorine in Medicinal Chemistry In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its success as a therapeutic a...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Critical Role of Lipophilicity and Fluorine in Medicinal Chemistry

    In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out for its profound influence on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] This property is quantitatively expressed as the partition coefficient (LogP), which measures the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water).[1] A delicate balance of lipophilicity is crucial; while a certain degree is necessary for a drug to permeate biological membranes, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and potential toxicity.[1][2]

    The strategic incorporation of fluorine atoms into drug candidates has become a powerful and widely used tactic in medicinal chemistry to modulate these properties.[3][4] Fluorine, being the most electronegative element, can significantly alter a molecule's electron distribution, pKa, metabolic stability, and binding affinity to its target.[2][5] Its effect on lipophilicity, however, is complex and highly dependent on the molecular context.[6] While fluorination of an aromatic ring generally increases lipophilicity, this is not always the case in aliphatic systems.[6] This guide provides an in-depth comparison of the lipophilicity of fluorinated isoquinolinols, offering experimental data and protocols to aid researchers in this vital area of drug development.

    Comparative Lipophilicity (LogP) of Fluorinated Isoquinolinols

    The isoquinoline scaffold is a key structural motif in numerous biologically active compounds. Modifying this core with fluorine can lead to significant changes in LogP, thereby influencing cell permeability and metabolic stability.[7] The position and number of fluorine substitutions dictate the magnitude of this change.

    Below is a comparative table of predicted LogP values for isoquinoline and several of its fluorinated analogs. These values, generated from computational models, serve as a valuable baseline for comparison, though experimental verification is always recommended.[7]

    Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted LogPRationale for Change
    IsoquinolineC₉H₇N129.162.08Parent scaffold, baseline for comparison.[7]
    5-FluoroisoquinolineC₉H₆FN147.152.27Single fluorine substitution generally increases lipophilicity and can alter basicity.[7]
    6-FluoroisoquinolineC₉H₆FN147.152.27Isomeric position can influence interactions with biological targets differently.[7]
    5,6-DifluoroisoquinolineC₉H₅F₂N165.142.46Increased fluorination is expected to further enhance lipophilicity.[7]
    5,6,7-TrifluoroisoquinolineC₉H₄F₃N183.132.65Multiple fluorine atoms can significantly impact electronic distribution and target binding.[7]

    Note: Predicted values are computationally generated and may differ from experimental results. The core value of this data is in demonstrating the trend of increasing lipophilicity with increased fluorination of the aromatic system.

    The data clearly illustrates that the addition of fluorine atoms to the isoquinoline ring system progressively increases the predicted LogP value. This enhanced lipophilicity can be advantageous, potentially leading to improved membrane permeability.[2] However, it is a parameter that must be carefully optimized to avoid the pitfalls of excessively high lipophilicity.

    Methodologies for LogP Determination: A Practical Guide

    Accurate determination of LogP is essential for validating computational models and making informed decisions in the drug design process. The two most common methods are the shake-flask technique and high-performance liquid chromatography (HPLC).[1]

    The "Gold Standard": Shake-Flask Method

    The shake-flask method is the traditional and most direct way to measure LogP.[1][8] It involves partitioning a compound between n-octanol and water and then measuring the concentration in each phase.

    • Preparation of Phases: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4 for LogD measurements) with n-octanol by mixing them vigorously for 24 hours, followed by a separation period.[9][10] This ensures that the two phases are in equilibrium before the experiment begins.

    • Compound Addition: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[11] Add a small aliquot of this stock solution to a vial containing a known ratio of the pre-saturated n-octanol and aqueous phases.[12]

    • Equilibration: Seal the vial and agitate it at a constant temperature for a set period (e.g., 1-24 hours) to allow the compound to reach partition equilibrium between the two phases.[10][12]

    • Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

    • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.[12][13]

    • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

    G cluster_prep Phase Preparation cluster_exp Partition Experiment cluster_analysis Analysis P1 Mix n-octanol and water P2 Agitate for 24h P1->P2 P3 Allow phases to separate P2->P3 E1 Add compound stock to pre-saturated phases P3->E1 Use pre-saturated solvents E2 Agitate to reach equilibrium E1->E2 E3 Centrifuge for phase separation E2->E3 A1 Sample n-octanol phase E3->A1 A2 Sample aqueous phase E3->A2 A3 Quantify concentration (HPLC or LC-MS) A1->A3 A2->A3 A4 Calculate LogP: log([C]octanol / [C]water) A3->A4

    Caption: Experimental workflow for LogP determination using the shake-flask method.

    High-Throughput Screening: HPLC-Based Method

    For higher throughput, HPLC-based methods are often employed.[14] These are indirect methods that correlate a compound's retention time on a reverse-phase column with its LogP.

    • System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase that mimics the n-octanol/water system, typically a mixture of an organic solvent (like methanol or acetonitrile) and water.[15]

    • Calibration: Prepare a set of standard compounds with well-established LogP values that span a relevant range.[15]

    • Standard Injection: Inject each standard compound and record its retention time (t_R). Also, determine the column's dead time (t_0) by injecting an unretained compound.

    • Calibration Curve: Plot the logarithm of the capacity factor (log k', where k' = (t_R - t_0) / t_0) for the standards against their known LogP values. This should yield a linear relationship.

    • Sample Analysis: Inject the fluorinated isoquinolinol of interest and record its retention time.

    • LogP Estimation: Calculate the log k' for the test compound and use the calibration curve to interpolate its LogP value.

    The Impact of Fluorination on Molecular Properties

    The strategic placement of fluorine can do more than just alter lipophilicity. Its strong electron-withdrawing nature can significantly lower the pKa of nearby basic nitrogen atoms, such as the one in the isoquinoline ring.[2] This is a critical consideration because the ionization state of a molecule at physiological pH (typically 7.4) governs its properties.

    For ionizable compounds, the distribution coefficient (LogD) is often a more biologically relevant parameter than LogP.[1][12] LogD takes into account the partition of all species (ionized and neutral) at a specific pH. A lower pKa for a fluorinated isoquinolinol means it will be more ionized at pH 7.4, which can increase its affinity for the aqueous phase and thus lower its LogD value compared to its LogP.[1]

    G cluster_parent Parent Isoquinolinol cluster_fluoro Fluorinated Analog cluster_properties Consequences at pH 7.4 Parent Isoquinolinol LogP: ~2.1 pKa: ~5.4 Fluoro 5-Fluoroisoquinolinol LogP: ~2.3 (Increased) pKa: ~4.8 (Decreased) Parent->Fluoro Fluorine Substitution Prop_Parent Parent Compound Predominantly Neutral Higher Membrane Permeability Parent->Prop_Parent Exhibits Prop_Fluoro Fluorinated Analog Increased Ionization Potentially Altered LogD Fluoro->Prop_Fluoro Exhibits

    Caption: Logical relationship between fluorination and key physicochemical properties.

    Computational LogP Prediction

    Alongside experimental methods, a variety of computational tools are available to predict LogP values in silico.[16] These methods are invaluable for the rapid screening of large virtual libraries of compounds before committing to synthesis. Algorithms like ALOGPS, XLOGP3, and others use fragment-based or atom-based approaches to calculate LogP from a molecule's 2D structure.[17][18] While these predictions are highly useful, they should be viewed as estimations, and for lead candidates, experimental confirmation is crucial.[18]

    Conclusion

    The fluorination of isoquinolinols is a proven strategy for modulating lipophilicity, a key determinant of a drug's pharmacokinetic profile. As demonstrated, adding fluorine atoms systematically increases LogP, which can enhance membrane permeability but must be carefully balanced to maintain adequate aqueous solubility and avoid metabolic liabilities. This guide provides both the comparative data and the practical methodologies necessary for researchers to navigate this complex interplay. By combining robust experimental techniques like the shake-flask and HPLC methods with predictive computational tools, drug development professionals can make more informed decisions, accelerating the journey from a promising compound to a life-changing therapeutic.

    References

    • Vertex AI Search. (2025, November 10). What is LogP? A Guide to Lipophilicity in Drug Discovery.
    • National Center for Biotechnology Information. (n.d.).
    • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.
    • Chemistry World. (2025, February 10).
    • Encyclopedia.pub. (2024, February 27).
    • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
    • PubMed. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
    • Encyclopedia.pub. (2022, August 25).
    • BioDuro. (n.d.). ADME LogP LogD Assay.
    • Longdom Publishing. (2024, March 22).
    • BenchChem. (2025). A Comparative Analysis of 5,6-Difluoroisoquinoline and Other Isoquinoline Analogs in Drug Discovery.
    • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1.
    • CompuDrug. (n.d.). PrologP.
    • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software.
    • National Center for Biotechnology Information. (n.d.). A High-Throughput Method for Lipophilicity Measurement - PMC - NIH.
    • Enamine. (n.d.). LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.
    • PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
    • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
    • protocols.io. (2024, September 23). LogP / LogD shake-flask method.
    • ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry.
    • Journal of Cheminformatics. (2018, December 14).
    • Virtual Computational Chemistry Laboratory. (n.d.).
    • EPA NEPS. (n.d.).
    • ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD.
    • Chapman University Digital Commons. (2024, December 5).
    • ResearchGate. (n.d.).
    • ResearchGate. (n.d.). The R m0 and LogP values for the compounds with known LogP.
    • Mendeley. (2023). comparison of partition coefficient (log p)

    Sources

    Safety & Regulatory Compliance

    Safety

    Pre-Disposal Hazard Assessment: The Principle of Prudent Action

    As a Senior Application Scientist, navigating the lifecycle of a novel chemical from synthesis to disposal is a critical responsibility that underpins laboratory safety and environmental stewardship. 8-Fluoroisoquinolin-...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, navigating the lifecycle of a novel chemical from synthesis to disposal is a critical responsibility that underpins laboratory safety and environmental stewardship. 8-Fluoroisoquinolin-6-ol, a fluorinated heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry and materials science. However, its novelty means that comprehensive toxicological and environmental fate data are often unavailable.

    This guide provides a robust framework for the proper disposal of 8-Fluoroisoquinolin-6-ol, grounded in the principle of conservative caution. When specific data is lacking, we must treat the compound as potentially hazardous, ensuring that our procedures protect researchers and the environment. This protocol is designed to be a self-validating system, integrating best practices from regulatory and safety authorities to build a foundation of trust and operational excellence in your laboratory.

    Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for 8-Fluoroisoquinolin-6-ol, our disposal plan must be built upon an understanding of its chemical class. As a fluorinated aromatic amine derivative, we must assume it possesses potential hazards until proven otherwise. The primary directive is to prevent its release into the environment and to avoid personnel exposure.

    Key Causality: The C-F bond is exceptionally strong, leading to high metabolic and environmental stability.[1][2] This persistence, a desirable trait in drug design, makes environmental accumulation a significant concern, mandating controlled disposal methods like incineration rather than landfilling or drain disposal.[2][3]

    Before handling any waste, consult your institution's Environmental Health & Safety (EHS) department and review your site-specific Chemical Hygiene Plan. These resources provide the definitive legal and safety framework for your operations.

    Assumed Hazard Profile for 8-Fluoroisoquinolin-6-ol

    The following table summarizes the likely, albeit unconfirmed, hazard characteristics based on analogous compounds. This data-driven assumption justifies the stringent disposal protocol that follows.

    Hazard ParameterAssumed Profile & RationaleSource / Analogy
    Acute Toxicity Assume harmful if swallowed, inhaled, or in contact with skin. Fluorinated aromatics and quinolines can exhibit systemic toxicity.[4][5][6]
    Skin/Eye Irritation Assumed to be a skin and serious eye irritant. This is a common property for functionalized heterocyclic compounds.[6][7]
    Environmental Fate Potentially persistent in the environment ("forever chemical" characteristics). Very toxic to aquatic life with long-lasting effects is a possibility.[2][5]
    Physical Hazards Likely a combustible solid. Avoid dust formation, as fine dust suspended in air can be explosive. Prevent contact with strong oxidizing agents.[4][8]
    Regulatory Status Not explicitly listed under RCRA or other major regulations. Must be disposed of as a hazardous chemical waste based on assumed characteristics.[9]

    The Disposal Workflow: A Step-by-Step Protocol

    This section details the procedural steps for managing waste streams containing 8-Fluoroisoquinolin-6-ol. The core principle is rigorous segregation to ensure safe handling and compliant disposal.

    Decision-Making Workflow for Waste Segregation

    The following diagram illustrates the initial decision process upon generating waste.

    G cluster_streams Waste Stream Identification cluster_actions Segregation & Containerization start Generate Waste Containing 8-Fluoroisoquinolin-6-ol is_pure Is it unused or pure compound? start->is_pure is_solid Is it contaminated solid waste? is_pure->is_solid No pure_waste Container A: Original or sealed container for pure chemical waste. is_pure->pure_waste Yes is_liquid Is it a contaminated liquid solution? is_solid->is_liquid No solid_waste Container B: Lined, sealed container for contaminated solid waste. is_solid->solid_waste Yes is_liquid->start No (Re-evaluate) liquid_waste Container C: Sealed, compatible solvent waste container (aqueous or organic). is_liquid->liquid_waste Yes

    Caption: Waste segregation decision flowchart.

    Step 1: Required Personal Protective Equipment (PPE)

    Always handle 8-Fluoroisoquinolin-6-ol and its waste within a certified chemical fume hood.[10]

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4][5]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and changed immediately if contaminated.[3][4]

    • Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[3]

    Step 2: Waste Segregation and Collection

    Never mix incompatible waste streams.[11][12] Segregation at the point of generation is the most critical step for safe and cost-effective disposal.[13]

    Protocol A: Unused or Pure 8-Fluoroisoquinolin-6-ol

    • Do not open the container. If the material is expired or no longer needed, it is best to dispose of it in its original, sealed container.

    • If transferring from a larger stock, ensure the receiving container is clean, dry, and compatible.

    • Securely label the container as "Hazardous Waste" and list "8-Fluoroisoquinolin-6-ol" as the sole content.[10]

    • Store in your lab's designated Satellite Accumulation Area (SAA).[10]

    Protocol B: Contaminated Solid Waste (e.g., pipette tips, gloves, weigh boats, contaminated silica gel, empty vials)

    • Establish a dedicated waste container, such as a rigid pail or box lined with a clear plastic bag.[13]

    • Place all non-sharp, contaminated solid waste directly into this container.

    • Once the container is full, securely close the liner and seal the container.

    • Label the container as "Hazardous Waste - Solid Debris contaminated with 8-Fluoroisoquinolin-6-ol."[11]

    • Store in the SAA.

    Protocol C: Contaminated Liquid Waste (e.g., reaction mixtures, chromatography fractions, rinsing solutions)

    • CRITICAL: Never dispose of solutions containing 8-Fluoroisoquinolin-6-ol down the sink.[4][12][14] This is a direct violation of environmental regulations.

    • Maintain separate, clearly labeled waste carboys for halogenated organic waste and aqueous waste. Do not mix these streams.[12][13]

    • Ensure waste containers are made of a chemically compatible material (e.g., borosilicate glass or HDPE) and have a secure, sealing cap.[10]

    • Keep containers closed except when adding waste.[11]

    • Label the container as "Hazardous Waste" and list all components, including solvents and an estimated concentration of 8-Fluoroisoquinolin-6-ol.[10]

    • Store liquid waste containers in secondary containment to prevent spills.[11]

    Step 3: Decontaminating Glassware

    Properly cleaning laboratory glassware prevents cross-contamination and ensures it can be safely reused or disposed of.

    • Initial Rinse: Perform a "first rinse" with a small amount of a suitable solvent (e.g., acetone, ethanol) that fully dissolves the compound. This initial rinsate is considered hazardous and MUST be collected into the appropriate liquid waste container (Protocol C).[11]

    • Subsequent Rinses: After the initial hazardous rinse, wash the glassware with soap and water.

    • Empty Containers: An "empty" container that held the pure compound must be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be disposed of as regular solid waste.[12] Be sure to obliterate or deface the original label.[11]

    Step 4: Storage and Final Disposal
    • Satellite Accumulation: Store all sealed and properly labeled hazardous waste containers in your laboratory's designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[10]

    • Request Pickup: Once a container is full or you are nearing the end of a project, contact your institution's EHS department to schedule a hazardous waste pickup.[11][13] EHS professionals will transport the waste to a licensed facility for final disposal, which for this class of compound is typically high-temperature incineration.[3]

    Emergency Procedures for Spills and Exposures

    In the event of an accident, immediate and correct action is crucial.

    • Spill:

      • Evacuate personnel from the immediate area.[4]

      • If the spill is small and you are trained to handle it, don appropriate PPE.

      • Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb large quantities of liquid.

      • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]

      • For large spills, evacuate the lab, close the doors, and contact your institution's EHS emergency line immediately.

    • Personnel Exposure:

      • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][15]

      • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[4][15]

      • Inhalation: Move to fresh air.[4]

      • In all cases of exposure, seek immediate medical attention and provide the SDS for 8-Fluoroisoquinoline or a similar compound to the medical personnel. [5]

    By adhering to this comprehensive disposal guide, you ensure that your innovative research with 8-Fluoroisoquinolin-6-ol is conducted with the highest commitment to safety, scientific integrity, and environmental responsibility.

    References

    • Benchchem. Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals.
    • Benchchem. Proper Disposal Procedures for Novel or Unidentified Research Chemicals.
    • ChemicalBook. 8-Bromo-6-fluoroquinoline - Safety Data Sheet.
    • ECHEMI. 8-Fluoroisoquinoline SDS, 1075-00-9 Safety Data Sheets.
    • Dartmouth College. Hazardous Waste Disposal Guide.
    • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Management of Waste.
    • Northwestern University. Hazardous Waste Disposal Guide.
    • Thermo Fisher Scientific. SAFETY DATA SHEET - 8-Hydroxyquinoline.
    • Virginia Commonwealth University. Guide to Laboratory Sink/Sewer Disposal of Wastes.
    • Sigma-Aldrich. SAFETY DATA SHEET.
    • Sigma-Aldrich. SAFETY DATA SHEET - 8-Chloroquinoline.
    • Tokyo Chemical Industry. SAFETY DATA SHEET - 4-Chloro-8-fluoroquinoline.
    • TRADE. SAFETY DATA SHEET - Revanol.
    • Fisher Scientific. SAFETY DATA SHEET - 6-Fluoroquinoline.
    • Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-8-fluoroquinoline.
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    • ACS Publications. Handling fluorinated gases as solid reagents using metal−organic frameworks. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTpNL8k-uypVtsgVEGpLzfqNfQCqzeVvCXJ09e84nGR0q8NoPDADkA9wiKum_K3_D-fctEpXCiIXKyqqLQIJirlMxq5x7hDzoahPFhR-pUmqteG6oAqfGk0we6PnyiCdYA5JvwBOPpsJkInkmaPbbF_SJpduxgfkz77K2RtLJnqZfUnjHgu44QcgrkKe0hq25ABAUO336xKSy1jSh3diBD7Hd2m2tCP-P5GagMVQ==]([Link]

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